Neca
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADDQZYHOWSFJD-FLNNQWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017234 | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35920-39-9, 78647-50-4 | |
| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-5'-(N-ethylcarboxamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-N-ethylcarboxamidoadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-(N-Ethylcarboxamido)adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of 5'-(N-Ethylcarboxamido)adenosine (NECA)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent synthetic analog of adenosine and a cornerstone tool in pharmacology for studying the purinergic signaling system. It functions as a high-affinity, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide array of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. This compound's ability to robustly activate these receptors makes it an invaluable probe for elucidating the roles of adenosine signaling in both health and disease. This document provides a comprehensive overview of this compound's mechanism of action, its interaction with adenosine receptor subtypes, the downstream signaling cascades it initiates, and the standard experimental protocols used for its characterization.
Receptor Binding and Affinity
This compound's primary mechanism of action is the direct binding to and activation of adenosine receptors. Its non-selectivity is characterized by high affinity across multiple receptor subtypes, although its potency varies. The binding affinity (Ki) and functional potency (EC50) are critical parameters that define its pharmacological profile.
Quantitative Binding and Potency Data
The following tables summarize the binding affinities and functional potencies of this compound for human adenosine receptors. These values are compiled from various radioligand binding and functional assays.
Table 1: this compound Binding Affinities (Ki) at Human Adenosine Receptors
| Receptor Subtype | Mean Ki (nM) | Reference |
| A1 | 14 | [1][2] |
| A2A | 20 | [1][2] |
| A2B | 2400 | |
| A3 | 6.2 | [1][2] |
| Values represent the concentration of this compound required to displace 50% of a specific radioligand from the receptor. |
Table 2: this compound Functional Potencies (EC50) at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Mean EC50 (µM) | Reference |
| A2B | cAMP Production | 2.4 - 3.1 | [1][2] |
| Values represent the concentration of this compound required to elicit a half-maximal response. |
Downstream Signaling Pathways
Upon binding, this compound induces conformational changes in the adenosine receptors, leading to the activation of specific heterotrimeric G-proteins and the initiation of intracellular signaling cascades. The pathways are largely determined by the G-protein to which the receptor subtype couples.
A1 and A3 Receptor Signaling (Gi/o-Coupled)
The A1 and A3 adenosine receptors predominantly couple to inhibitory G-proteins (Gi/o).[3][4] Activation by this compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Gαi/o Subunit Action: The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase (AC), which decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4] This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).
-
Gβγ Subunit Action: The freed Gβγ dimer can activate other effectors, including Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC).[3][5] Gβγ subunits can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
-
MAPK Pathway: Activation of A1 and A3 receptors can also lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2 and p38, often through PI3K/Akt pathways.[4][6][7]
A2A and A2B Receptor Signaling (Gs/Gq-Coupled)
The A2A and A2B adenosine receptors couple primarily to the stimulatory G-protein (Gs).[8][9][10] The A2B receptor can also couple to Gq proteins.[11]
-
Gs Subunit Action: Activation by this compound causes the Gαs subunit to activate adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[12][13] This elevated cAMP robustly activates PKA, which then phosphorylates numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[8]
-
Gq Subunit Action (A2B only): When A2B receptors couple to Gq, they activate the PLC pathway, mirroring the cascade described for the Gβγ subunit in Gi/o signaling, resulting in increased intracellular calcium.[11]
Key Experimental Protocols
Characterization of this compound's mechanism of action relies on standardized in vitro pharmacological assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays to determine affinity (Ki) and cAMP assays to determine functional potency (EC50).
Radioligand Competitive Binding Assay
This assay measures the ability of a non-labeled compound (the competitor, e.g., this compound) to displace a radioactive ligand from a receptor.
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the target adenosine receptor (e.g., from recombinant CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).[14]
-
Unlabeled this compound (competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[15]
-
Non-specific binding determinator (e.g., a high concentration of a known agonist).
-
Scintillation fluid and counter.
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer.
-
Reaction Mixture: In assay tubes or a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific determinator (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a fixed concentration (typically near its Kd value).
-
100 µL of the membrane preparation (20-50 µg protein/well).[14]
-
-
Incubation: Incubate the mixture at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[14][15]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.[14]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This assay measures the functional consequence of receptor activation by quantifying the change in intracellular cAMP levels.
Objective: To determine the functional potency (EC50) of this compound for Gs- or Gi-coupled receptors.
Materials:
-
Whole cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound dilutions.
-
Stimulation buffer.
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled assays).
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).[17][18][19]
-
Plate reader compatible with the detection kit.
Methodology (for a Gs-coupled receptor):
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to desired confluency.
-
Compound Addition: Remove growth media and add varying concentrations of this compound diluted in stimulation buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.[19]
-
Cell Lysis & Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.
-
Signal Reading: Read the plate using a compatible plate reader.
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration of this compound that produces 50% of the maximal response).
-
Methodology (for a Gi-coupled receptor):
-
The protocol is similar, but cells are co-stimulated with a fixed concentration of an adenylyl cyclase activator like forskolin. This compound's agonism at the Gi-coupled receptor will inhibit the forskolin-stimulated cAMP production. The EC50 will therefore represent the concentration of this compound that causes a 50% reduction in the forskolin-induced signal.
Conclusion
This compound is a non-selective but highly potent adenosine receptor agonist that serves as a fundamental research tool. Its mechanism of action is centered on the activation of all four adenosine receptor subtypes, triggering distinct G-protein-mediated signaling cascades. Activation of A1 and A3 receptors leads to the inhibition of adenylyl cyclase via Gi/o, while activation of A2A and A2B receptors stimulates adenylyl cyclase via Gs. By understanding its binding affinities, functional potencies, and the downstream pathways it modulates, researchers can effectively utilize this compound to explore the complex and critical roles of adenosine signaling in physiology and pathology. The standardized protocols provided herein form the basis for the continued characterization of this compound and the development of novel, more selective adenosine receptor ligands.
References
- 1. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 11. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 18. revvity.co.jp [revvity.co.jp]
- 19. m.youtube.com [m.youtube.com]
A Technical Guide to NECA's Role in Adenosine Receptor Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent, non-selective agonist for adenosine receptors. It details this compound's interaction with the four adenosine receptor subtypes (A1, A2A, A2B, A3), the subsequent signaling cascades, and the standard experimental protocols used to characterize these interactions.
Introduction to this compound and Adenosine Receptors
Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1] These receptors are integral to regulating functions in the cardiovascular, central nervous, and immune systems. This compound is a synthetic analog of adenosine that serves as a powerful research tool due to its high affinity for all four receptor subtypes. Its non-selective nature allows for the general stimulation of adenosinergic signaling, making it a valuable compound for studying the overall effects of adenosine receptor activation.
The four receptor subtypes are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling events.
-
A1 and A3 Receptors: These receptors primarily couple to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
-
A2A and A2B Receptors: These receptors couple to the Gs family of G proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[2][3][4]
This differential coupling allows adenosine, and agonists like this compound, to exert opposing effects depending on the receptor subtype expressed in a given cell or tissue.
Quantitative Pharmacology of this compound
This compound's utility as a research tool stems from its high binding affinity and potency across the adenosine receptor family. The following table summarizes key quantitative data for this compound's interaction with human adenosine receptors.
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) | Reference(s) |
| Human A1 | 14 nM | - | [5] |
| Human A2A | 20 nM | - | [5] |
| Human A2B | - | 2.4 µM | [5] |
| Human A3 | 6.2 nM | - | [5] |
Table 1: Binding affinities (Ki) and potency (EC50) of this compound for human adenosine receptor subtypes. Ki values represent the concentration of this compound required to displace 50% of a specific radioligand, indicating binding affinity. EC50 represents the concentration required to elicit a half-maximal response in a functional assay.
Adenosine Receptor Signaling Pathways
Activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades. The primary pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cAMP concentration.
A1 and A3 Receptor Gi-Coupled Signaling
This compound binding to A1 and A3 receptors induces a conformational change that activates the associated Gi protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a reduction in the synthesis of cAMP from ATP. This decrease in cAMP levels reduces the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream target proteins.
A2A and A2B Receptor Gs-Coupled Signaling
Conversely, when this compound binds to A2A and A2B receptors, the associated Gs protein is activated. The Gαs subunit stimulates adenylyl cyclase, increasing the rate of cAMP production. Elevated cAMP levels activate PKA, which then phosphorylates various cellular substrates, triggering a downstream response. This pathway is crucial for processes like vasodilation and immune regulation.
Experimental Protocols
The characterization of this compound's activity at adenosine receptors relies on a suite of well-established pharmacological assays.
General Experimental Workflow
A typical workflow for characterizing a compound like this compound involves initial binding studies to determine affinity, followed by functional assays to measure its efficacy and potency in activating downstream signaling.
Radioligand Binding Assays
Principle: These assays measure the affinity of a ligand (this compound) for a receptor. A competition assay is used where increasing concentrations of the unlabeled test compound (this compound) are used to displace a constant concentration of a high-affinity radiolabeled ligand from the receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the binding affinity constant (Ki).
Methodology:
-
Membrane Preparation: Cells or tissues expressing the adenosine receptor subtype of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.
-
Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a specific radioligand (e.g., [3H]DPCPX for A1 receptors) and varying concentrations of this compound.
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
Principle: This is a functional assay that measures the first step in G protein activation.[6] Upon agonist binding to a GPCR, the associated Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[7][8] The amount of incorporated radioactivity is proportional to the level of G protein activation by the agonist.
Methodology:
-
Membrane Incubation: Receptor-containing membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Reaction: The incubation allows for this compound to bind to the receptors and stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunits.
-
Termination and Filtration: The reaction is stopped by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity captured on the filters is quantified by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the this compound concentration to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) can be determined.
cAMP Accumulation Assays
Principle: This functional assay directly measures the downstream product of adenylyl cyclase activity. For Gs-coupled receptors (A2A, A2B), agonist stimulation increases cAMP levels. For Gi-coupled receptors (A1, A3), agonist stimulation inhibits adenylyl cyclase; this is typically measured as the agonist's ability to reverse a forskolin-stimulated increase in cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.
-
Pre-treatment: Cells are typically pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and amplify the signal.
-
Stimulation: Cells are incubated with varying concentrations of this compound. For Gi-coupled assays, a co-treatment with an adenylyl cyclase activator like forskolin is included.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of detection methods, most commonly competitive immunoassays based on technologies like HTRF®, LANCE®, or ELISA.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP signal against the this compound concentration to determine EC50 and Emax values.
References
- 1. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 5-(N-ethylcarboxamido)adenosine desensitizes the A2b-adenosine receptor in lung circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of 5'-N-Ethylcarboxamidoadenosine (NECA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective adenosine receptor agonist, widely utilized as a reference compound in pharmacological research. As a synthetic analog of adenosine, this compound exhibits high affinity for all four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinities, functional potencies, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visual representations of signaling cascades and experimental workflows are included to facilitate its application in research and drug development.
Receptor Binding and Functional Potency
This compound's interaction with adenosine receptors is characterized by its binding affinity (Ki) and its ability to elicit a functional response (EC₅₀). The following table summarizes the quantitative data for this compound at human adenosine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC₅₀) | G-Protein Coupling | Primary Signaling Effect |
| A₁ | 14 nM[1][2] | - | Gαi/o | Inhibition of Adenylyl Cyclase |
| A₂ₐ | 20 nM[1][2] | - | Gαs | Stimulation of Adenylyl Cyclase |
| A₂ₑ | - | 2.4 µM[1][2] | Gαs/Gαq | Stimulation of Adenylyl Cyclase & PLC |
| A₃ | 6.2 nM[1][2] | - | Gαi/o | Inhibition of Adenylyl Cyclase |
Signaling Pathways
Upon binding to adenosine receptors, this compound initiates intracellular signaling cascades primarily through the activation of heterotrimeric G-proteins. The specific G-protein activated (Gαs, Gαi/o, or Gαq) is dependent on the receptor subtype, leading to distinct downstream cellular responses.
Experimental Protocols
The characterization of this compound's pharmacological profile relies on robust in vitro assays. The following sections provide detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparation: CHO-K1 or HEK293 cells recombinantly expressing the human adenosine receptor subtype of interest.
-
Radioligand: [³H]-DPCPX for A₁ receptors, [³H]-CGS 21680 for A₂ₐ receptors, or other suitable radioligands.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 1 mM MgCl₂, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of varying concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of radioligand at a concentration close to its Kd.
-
50 µL of membrane preparation (typically 20-50 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (HTRF)
This assay measures the functional potency (EC₅₀) of this compound by quantifying the change in intracellular cyclic adenosine monophosphate (cAMP) levels upon receptor activation.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells expressing the adenosine receptor of interest.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP Standard.
-
HTRF cAMP Detection Kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
Lysis Buffer.
-
384-well, low-volume, white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells, centrifuge, and resuspend in assay buffer to the desired cell density (e.g., 2 x 10⁵ cells/mL).
-
-
Assay Setup:
-
Add 5 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M) to the wells of the 384-well plate.
-
Add 5 µL of the cell suspension to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Lysis and Detection:
-
Add 5 µL of cAMP-d2 working solution to each well.
-
Add 5 µL of anti-cAMP-cryptate working solution to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000.
-
Convert the HTRF ratio to cAMP concentration using a cAMP standard curve.
-
Plot the cAMP concentration as a function of the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Experimental Workflow and Selectivity Profile
The characterization of a compound like this compound follows a logical workflow, starting from initial binding studies to functional characterization. Its non-selective nature is evident from its high affinity across multiple receptor subtypes.
References
Understanding the binding affinity of NECA to different adenosine receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of N-Ethylcarboxamidoadenosine (NECA), a potent synthetic agonist, for the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document details the quantitative binding data, the experimental methodologies used to determine these affinities, and the distinct signaling pathways activated by each receptor subtype upon agonist binding.
Core Data: this compound Binding Affinity
The binding affinity of this compound for the human adenosine receptor subtypes is summarized in the table below. The data highlights this compound as a high-affinity agonist for the A1, A2A, and A3 receptors, with a lower affinity for the A2B receptor.
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) |
| A1 | 14 nM | - |
| A2A | 20 nM | - |
| A2B | - | 2.4 µM |
| A3 | 6.2 nM | - |
Note: K_i_ (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i_ value indicates a higher binding affinity. EC_50_ (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of this compound to adenosine receptors is typically determined using competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the adenosine receptor subtype of interest.
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [³H]-DPCPX for A1, [³H]-CGS21680 for A2A, or [¹²⁵I]-AB-MECA for A3) and varying concentrations of the unlabeled competitor, this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC_50_ (inhibitory concentration 50%) of this compound, which is the concentration required to displace 50% of the radiolabeled ligand. The IC_50_ is then converted to a K_i_ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Below is a diagram illustrating a typical workflow for a competitive radioligand binding assay.
Adenosine Receptor Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like this compound, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the type of G protein to which it couples.
A1 Adenosine Receptor Signaling
The A1 receptor primarily couples to G_i/o_ proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G protein can activate potassium channels and phospholipase C (PLC).
A2A Adenosine Receptor Signaling
The A2A receptor couples to G_s_ proteins. Activation of the A2A receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is crucial in regulating inflammation and neurotransmission.
A2B Adenosine Receptor Signaling
The A2B receptor can couple to both G_s_ and G_q_ proteins. Coupling to G_s_ results in the stimulation of adenylyl cyclase and increased cAMP. Coupling to G_q_ activates phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).
A3 Adenosine Receptor Signaling
Similar to the A1 receptor, the A3 receptor couples to G_i/o_ proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, A3 receptor activation can stimulate PLC via the βγ-subunits of the G protein and can also activate the mitogen-activated protein kinase (MAPK) pathway.
A Technical Guide to the Central Nervous System Effects of 5'-(N-Ethylcarboxamido)adenosine (NECA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective adenosine receptor agonist that is widely utilized as a research tool to investigate the physiological roles of adenosine signaling.[1] As a stable analog of adenosine, this compound is centrally active in vivo and exerts a wide range of effects on the central nervous system (CNS) by interacting with all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[2][3] This document provides a comprehensive technical overview of this compound's pharmacology, mechanisms of action within the CNS, and its observed physiological effects. It includes a summary of quantitative pharmacological data, detailed experimental protocols from key studies, and visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of its complex neuro-modulatory functions.
Introduction
Adenosine is a critical purinergic nucleoside that functions as a neuromodulator throughout the central nervous system. Its effects are mediated by four G-protein coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound, or 5'-(N-Ethylcarboxamido)adenosine, is a high-affinity agonist for these receptors and has become an invaluable pharmacological tool for elucidating the diverse functions of adenosine signaling in the brain.[2][3][4] Its ability to cross the blood-brain barrier and its higher potency compared to endogenous adenosine make it particularly useful for in vivo studies.[3] This guide synthesizes key findings on this compound's interactions with the CNS, focusing on its receptor binding profile, downstream signaling cascades, and functional outcomes.
Pharmacology and Receptor Binding Profile
This compound is characterized by its high affinity for A₁, A₂ₐ, and A₃ receptors, with a lower potency at the A₂ₑ receptor subtype.[2][3] This non-selectivity allows it to activate a broad spectrum of adenosine-mediated signaling pathways simultaneously. The binding affinities (Ki) and potency (EC₅₀) for human adenosine receptors are summarized in the table below.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound at Human Adenosine Receptors
| Receptor Subtype | Parameter | Value | Reference(s) |
|---|---|---|---|
| A₁ | Ki | 14 nM | [2][3][4] |
| A₂ₐ | Ki | 20 nM | [2][3][4] |
| A₃ | Ki | 6.2 nM | [2][3][4] |
| A₂ₑ | EC₅₀ | 2.4 µM |[2][3][4] |
Note: Ki values represent the inhibition constant, indicating the concentration of this compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies higher binding affinity. EC₅₀ represents the concentration of this compound that provokes a response halfway between the baseline and maximum response, indicating potency.
Mechanism of Action: Signaling Pathways
This compound's effects are transduced through the activation of G-protein coupled adenosine receptors, which modulate the activity of adenylyl cyclase and other downstream effectors.
-
A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/₀ proteins. Activation by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This can also lead to the modulation of calcium channels and activation of potassium channels.[5]
-
A₂ₐ and A₂ₑ Receptors: These receptors couple to Gₛ proteins. Their activation by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[6]
In some contexts, daily administration of this compound has been shown to block the activation of the JNK-MAPK pathway, suggesting a role in modulating cellular stress and inflammatory responses.[7][8]
Mandatory Visualization
Key Experimental Protocols and Findings
The functional effects of this compound on the CNS are investigated using a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments cited in the literature.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.
-
Objective: To characterize the binding of [³H]this compound to A₂ adenosine receptors in rat striatal membranes.[9]
-
Methodology:
-
Tissue Preparation: Rat striatal membranes are prepared and homogenized in a suitable buffer.
-
A₁ Receptor Masking: To isolate binding to A₂ receptors, the A₁ receptor-selective agonist N⁶-cyclopentyladenosine (CPA) is added at a concentration of 50 nM to saturate the A₁ sites.[9]
-
Incubation: Membranes are incubated with a fixed concentration of radiolabeled [³H]this compound and varying concentrations of non-labeled "cold" this compound (or other competing ligands).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Mandatory Visualization
In Vivo Assessment of CNS Activity
This compound's central activity has been demonstrated in various animal models, where it influences behaviors such as locomotor activity and drug self-administration.
-
Objective: To determine if this compound can inhibit the initiation of cocaine self-administration in rats.[3]
-
Methodology:
-
Subjects: Male Wistar rats are surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers are used. Pressing the "active" lever results in a cocaine infusion, while the "inactive" lever has no consequence.
-
Procedure:
-
Rats undergo daily 2-hour sessions.
-
Prior to the session, rats receive a pretreatment injection of either vehicle or this compound at various doses.
-
The primary dependent variable is the number of cocaine infusions self-administered per session.
-
-
Data Analysis: The mean number of cocaine infusions is compared across different this compound dose groups and the vehicle control group using statistical methods like ANOVA.[7] A significant decrease in infusions indicates an inhibitory effect of this compound.
-
Mandatory Visualization
Conclusion
This compound remains a cornerstone tool for neuropharmacology research due to its potent, non-selective agonist activity at all four adenosine receptor subtypes. Its ability to modulate adenylyl cyclase activity via both Gₛ and Gᵢ pathways underlies a complex range of effects on neuronal excitability, neurotransmitter release, and behavior. The data and protocols summarized in this guide highlight the multifaceted nature of this compound's action in the central nervous system and provide a foundation for future research into the therapeutic potential of targeting adenosine signaling pathways.
References
- 1. 5′-(N-Ethylcarboxamido)adenosine - Wikipedia [en.wikipedia.org]
- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 4. adooq.com [adooq.com]
- 5. Interactions of 5'-N-ethylcarboxamide adenosine (this compound), aminophylline and dipropyl-phenyl-xanthine (XAC) on the isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Characterization of the A2 adenosine receptor labeled by [3H]this compound in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5'-N-Ethylcarboxamidoadenosine (NECA) in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent, non-selective adenosine receptor agonist, in the field of cardiovascular research. This document provides a comprehensive overview of this compound's mechanisms of action, its application in key experimental models, and its effects on various cardiovascular parameters. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate the design and interpretation of future studies in this area.
Introduction to this compound and Adenosine Receptors in the Cardiovascular System
Adenosine is an endogenous nucleoside that plays a critical role in regulating cardiovascular function, particularly under conditions of metabolic stress such as ischemia. Its effects are mediated by four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This compound, as a stable analog of adenosine, activates all four of these receptors, albeit with varying affinities, making it a valuable tool for elucidating the complex roles of adenosine signaling in the heart and vasculature.
Quantitative Effects of this compound on Cardiovascular Parameters
The following tables summarize the quantitative effects of this compound on key cardiovascular parameters as reported in various preclinical studies. These data provide a comparative overview of this compound's potency and efficacy in different experimental settings.
Table 1: this compound-Induced Reduction of Myocardial Infarct Size in Ischemia-Reperfusion Injury Models
| Animal Model | This compound Concentration/Dose | Administration Route & Timing | Infarct Size Reduction (%) vs. Control | Reference |
| Isolated Rabbit Heart | 100 nM | Perfusion at reperfusion | 64.2% | [1] |
| Isolated Rat Heart | 0.1 µM | Perfusion 5 min before and 30 min into reperfusion | Statistically significant reduction |
Table 2: Vasodilatory Effects of this compound in Isolated Arterial Preparations
| Vascular Bed | Pre-contraction Agent | This compound EC₅₀ (nM) | Reference |
| Porcine Coronary Artery | Prostaglandin F2α (3 µM) | 71.8 |
Key Experimental Protocols in this compound Cardiovascular Research
This section provides detailed methodologies for two fundamental experimental models used to investigate the cardiovascular effects of this compound.
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in the absence of systemic neural and hormonal influences.
Experimental Workflow:
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Heparin (500 IU/kg) is administered to prevent coagulation.
-
Heart Excision and Cannulation: The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer. The aorta is cannulated on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C). A latex balloon is inserted into the left ventricle to measure isovolumetric function.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes. Baseline functional parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow are recorded.
-
Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.
-
Reperfusion and this compound Administration: Reperfusion is initiated by restoring the flow of Krebs-Henseleit buffer for 120 minutes. For the treatment group, this compound is added to the perfusion buffer at the onset of reperfusion at the desired concentration (e.g., 0.1 µM).
-
Functional Assessment: Hemodynamic parameters are continuously monitored throughout the experiment.
-
Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with 1% 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.
Isolated Aortic Ring Preparation for Vasodilation Studies
This in vitro model is used to assess the direct effects of this compound on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: The thoracic aorta is carefully excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing oxygenated Krebs-Henseleit buffer at 37°C. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or prostaglandin F2α (e.g., 3 µM) to achieve a stable submaximal contraction.
-
This compound Administration: Once a stable plateau of contraction is reached, cumulative concentration-response curves to this compound are generated by adding increasing concentrations of the agonist to the organ bath.
-
Data Analysis: The relaxation response to this compound is expressed as a percentage of the pre-contracted tension. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
Signaling Pathways of this compound in the Cardiovascular System
This compound exerts its cardiovascular effects by activating multiple adenosine receptor subtypes, each coupled to distinct intracellular signaling cascades. The following diagrams illustrate the key signaling pathways initiated by this compound through A₁, A₂ₐ, and A₃ receptors.
This compound-Induced Cardioprotection via A₁ and A₃ Adenosine Receptor Signaling
Activation of A₁ and A₃ receptors by this compound in cardiomyocytes triggers a signaling cascade that converges on the inhibition of the mitochondrial permeability transition pore (mPTP), a key event in cell death during reperfusion.
This pathway involves the activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), which in turn phosphorylates and inactivates glycogen synthase kinase 3β (GSK-3β). GSK-3β is a key pro-apoptotic kinase, and its inhibition prevents the opening of the mPTP. Additionally, Akt can activate p70S6 kinase (p70S6K), which also contributes to the inhibition of mPTP opening.[1]
This compound-Induced Vasodilation via A₂ₐ Adenosine Receptor Signaling
In vascular endothelial and smooth muscle cells, this compound primarily induces vasodilation through the activation of A₂ₐ receptors.
The activation of A₂ₐ receptors is coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates myosin light chain phosphatase (MLCP). MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation and vasodilation.
Conclusion
This compound continues to be an invaluable pharmacological tool in cardiovascular research. Its ability to potently activate all four adenosine receptor subtypes allows for the comprehensive investigation of purinergic signaling in the cardiovascular system. The data and protocols presented in this guide highlight this compound's significant roles in cardioprotection against ischemia-reperfusion injury and in the regulation of vascular tone. A thorough understanding of its mechanisms of action, as depicted in the signaling pathways, is crucial for the development of novel therapeutic strategies targeting the adenosine system for the treatment of cardiovascular diseases. Future research should continue to dissect the receptor-specific contributions to this compound's diverse cardiovascular effects, paving the way for the design of more selective and clinically effective adenosine receptor ligands.
References
The Foundational Discoveries of 5'-(N-Ethylcarboxamido)adenosine (NECA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Discovery and Initial Pharmacological Characterization
The seminal work by Londos, Cooper, and Wolff in 1980 was a landmark in adenosine receptor research.[1][2] This study introduced NECA and demonstrated its potent effects on adenylate cyclase activity in various cell types. The researchers observed that this compound was a more potent agonist than adenosine at stimulatory adenosine receptors (designated Ra, later classified as A2 receptors) which mediate an increase in cyclic AMP (cAMP). Conversely, at inhibitory adenosine receptors (Ri, later classified as A1 receptors), which mediate a decrease in cAMP, this compound was found to be a potent agonist, though with a different rank order of potency compared to other adenosine analogs. This differential activity was crucial in the initial classification of adenosine receptor subtypes.
Another key early study by Cusack and Hourani in 1981 further characterized the pharmacological profile of this compound, focusing on its effects on human platelet aggregation.[3] This research demonstrated that this compound is a potent inhibitor of platelet aggregation, an effect mediated by the activation of A2-like adenosine receptors, leading to an increase in intracellular cAMP.
II. Quantitative Data: Binding Affinities and Functional Potencies
The foundational studies on this compound established its high affinity and potency at what are now known as the A1, A2A, A2B, and A3 adenosine receptors. The following tables summarize key quantitative data from seminal and other relevant papers, showcasing this compound's non-selective agonist profile.
Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| A1 | 14 | [2] |
| A2A | 20 | [2] |
| A2B | - | - |
| A3 | 6.2 | [2] |
Note: Early studies often used radioligands that were not subtype-specific, and Ki values for A2B were not determined in the same foundational papers.
Table 2: Functional Potencies (EC50) of this compound at Human Adenosine Receptors
| Receptor Subtype | Functional Assay | EC50 | Reference |
| A2B | cAMP Accumulation | 2.4 µM | [2] |
Note: The EC50 value for A2B is notably higher, reflecting its lower affinity for this compound compared to the other subtypes.
III. Key Experimental Protocols
The following are detailed methodologies for the key experiments that were instrumental in the foundational discoveries of this compound.
A. Adenylate Cyclase Activity Assay (based on Londos et al., 1980)
This assay was fundamental in demonstrating the dual effects of this compound on cAMP production, leading to the classification of adenosine receptors.
1. Membrane Preparation:
-
Tissues (e.g., liver, fat, or cultured cells) were homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at a higher speed to pellet the plasma membranes.
-
The membrane pellet was washed and resuspended in the assay buffer.
2. Assay Conditions:
-
The reaction mixture contained the prepared membranes, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl2, a phosphodiesterase inhibitor (e.g., theophylline or isobutylmethylxanthine - IBMX) to prevent cAMP degradation, and the adenosine receptor agonist (this compound) at various concentrations.
-
For studying the inhibitory (Ri/A1) receptors, a stimulator of adenylate cyclase, such as forskolin or a stable GTP analog, was included in the assay mixture.
3. Incubation:
-
The reaction was initiated by the addition of the membrane preparation and incubated at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-15 minutes).
4. Termination and cAMP Quantification:
-
The reaction was terminated by the addition of a solution such as perchloric acid or by boiling.
-
The amount of cAMP produced was then quantified, typically using a competitive protein binding assay with a [3H]-cAMP tracer.
B. Radioligand Binding Assay (based on early methodologies)
Radioligand binding assays were crucial for determining the affinity of this compound for adenosine receptors.
1. Membrane Preparation:
-
Similar to the adenylate cyclase assay, plasma membranes were prepared from tissues or cells expressing adenosine receptors.
2. Assay Buffer:
-
A typical buffer would be 50 mM Tris-HCl (pH 7.4) containing adenosine deaminase to remove endogenous adenosine, which would otherwise interfere with the binding of the radioligand.
3. Radioligand and Competitors:
-
A radiolabeled form of an adenosine receptor ligand, such as [3H]-NECA, was used.
-
For competition binding assays, varying concentrations of unlabeled this compound or other adenosine receptor ligands were included.
4. Incubation:
-
The prepared membranes were incubated with the radioligand and any competing ligands in the assay buffer at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
5. Separation of Bound and Free Radioligand:
-
The reaction was terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters were then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
6. Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters was measured using liquid scintillation counting.
-
Specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled agonist or antagonist) from the total binding.
IV. Signaling Pathways
This compound, as a non-selective agonist, activates the signaling pathways associated with all four adenosine receptor subtypes. These receptors are G protein-coupled receptors (GPCRs) that initiate distinct downstream cascades.
A. A1 and A3 Adenosine Receptor Signaling
The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).
Upon activation by this compound, A1 and A3 receptors facilitate the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The activated αi/o-GTP subunit dissociates from the βγ dimer. The αi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ dimer can activate other effectors, including phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.
B. A2A and A2B Adenosine Receptor Signaling
The A2A and A2B receptors primarily couple to stimulatory G proteins (Gs).
Activation of A2A and A2B receptors by this compound leads to the activation of Gs proteins. The αs-GTP subunit dissociates and stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.
V. Conclusion
The foundational research on 5'-(N-Ethylcarboxamido)adenosine was a critical step in unraveling the complexities of the adenosine signaling system. The initial characterization of its potent, non-selective agonist activity provided the pharmacological tools necessary to distinguish between the different adenosine receptor subtypes and to begin to understand their physiological roles. The experimental protocols developed and utilized in these early studies laid the groundwork for decades of research in purinergic pharmacology. This technical guide serves as a concise reference to these seminal discoveries, providing researchers and drug development professionals with a core understanding of the origins and fundamental properties of this indispensable research compound.
References
Methodological & Application
Application Notes and Protocols: Preparation of NE-CA Stock Solution for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective agonist for adenosine receptors (A1, A2A, A2B, and A3), making it a valuable tool for in vitro studies of adenosinergic signaling pathways.[1][2] Proper preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in in vitro experiments.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Solvent | Source |
| Molecular Weight | 308.29 g/mol | - | [3] |
| Solubility | ~14 mg/mL (~45.4 mM) | DMSO | [4] |
| 62.5 mg/mL (202.73 mM) | DMSO (with sonication) | [3] | |
| 62 mg/mL (201.1 mM) | Fresh DMSO | [1] | |
| 50 mM | DMSO | [2] | |
| ~2 mg/mL | Ethanol | [4] | |
| ~25 mg/mL | Dimethyl formamide | [4] | |
| ~10 mg/mL | PBS (pH 7.2) | [4] | |
| < 0.1 mg/mL (insoluble) | Water | [3] | |
| Storage (Solid) | -20°C for up to 4 years | - | [3][4] |
| Storage (In Solvent) | -80°C for up to 2 years | DMSO | [3] |
| -20°C for up to 1 year | DMSO | [3] | |
| -20°C for up to 3 months | DMSO | [2] | |
| -20°C for up to 1 month | DMSO | [5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
5'-N-Ethylcarboxamidoadenosine (this compound) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.08 mg of this compound (Molecular Weight = 308.29 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 3.08 mg of this compound, add 1 mL of DMSO. It is recommended to use freshly opened or anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1][3]
-
Dissolve this compound: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the this compound. If the compound does not fully dissolve, brief sonication or gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[5] Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Refer to the stability data in the table above for recommended storage durations.
Preparation of Working Solutions for In Vitro Experiments
This protocol describes the dilution of the this compound stock solution into an aqueous buffer for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (DMSO) in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.[4] A common practice is to keep the final DMSO concentration below 0.1%.
-
Mixing: Mix each dilution thoroughly by gentle pipetting or vortexing.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.[5] Avoid storing aqueous solutions of this compound.[4]
Visualizations
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
This compound Signaling Pathway
Caption: Simplified this compound signaling pathways via adenosine receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CellAura fluorescent adenosine agonist [this compound] |CA200623 | Adenosine receptor agonist | Hello Bio [hellobio.com]
Application Notes and Protocols for NECA in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), in a variety of cell culture-based assays. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound treatment.
Introduction to this compound
5'-N-Ethylcarboxamidoadenosine (this compound) is a potent synthetic analog of adenosine that acts as a non-selective agonist for all four adenosine receptor subtypes: A1, A2A, A2B, and A3. Its high affinity and stability make it a valuable tool for investigating the physiological and pathophysiological roles of adenosine signaling in vitro. Adenosine signaling is implicated in a wide range of cellular processes, including proliferation, apoptosis, inflammation, and neurotransmission.
Recommended this compound Concentrations for In Vitro Studies
The optimal concentration of this compound is highly dependent on the cell type, the specific adenosine receptor subtypes expressed, and the biological endpoint being measured. The following table summarizes effective this compound concentrations reported in various cell culture studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
| Cell Type | Assay Type | Effective this compound Concentration | Reference(s) |
| Primary Murine Microglia | Cytokine Production (TNF-α, CXCL10) | 10 µM | [1](2) |
| Human Retinal Endothelial Cells (HRECs) | Proliferation, VEGF Expression | 10 µM | [3](4--INVALID-LINK-- |
| H9c2 Cardiomyocytes | Cardioprotection (against H2O2) | 0.1 - 10 µM | [3](5) |
| Cytotoxic T Lymphocytes (CTLs) | Proliferation, IFN-γ Production | 0.1 - 10 µM | [6](7--INVALID-LINK-- |
| Ovarian Cancer Cells (OVCAR-3, Caov-4) | Proliferation | Dose-dependent inhibition | [8](8) |
| Gastric Cancer Cells (MKN45) | Migration and Invasion | Not specified, used with antagonist | [9](9) |
| CHO cells expressing A2B receptor | cAMP production | EC50 = 3.1 µM | [10](11) |
| Human Mesothelioma Cells | pCREB activation, Growth stimulation | Not specified, blocked by antagonist | [12](13) |
Binding Affinities (Ki values for human receptors): [14](15--INVALID-LINK--,--INVALID-LINK--
-
A1: 14 nM
-
A2A: 20 nM
-
A3: 6.2 nM
-
A2B (EC50): 2.4 µM
Experimental Protocols
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines, such as ovarian cancer cells.[8](8)
Materials:
-
Target cells (e.g., OVCAR-3, Caov-4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cyclic AMP (cAMP) Measurement Assay
This protocol describes a method to measure intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Target cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP ELISA kit or other cAMP detection assay
-
Lysis buffer
Procedure:
-
Seed cells in a suitable culture plate (e.g., 24-well or 96-well) and grow to confluency.
-
Prior to the experiment, aspirate the growth medium and replace it with serum-free medium for a period of serum starvation (e.g., 2-4 hours).
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of this compound or vehicle control for a short period (e.g., 10-30 minutes) at 37°C. Include a positive control with forskolin (e.g., 10 µM).
-
Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the specific cAMP assay kit being used.
This compound Signaling Pathways
This compound exerts its effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs). The downstream signaling cascades are dependent on the specific receptor subtype and the G protein to which it couples.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels (e.g., activation of potassium channels and inhibition of calcium channels).
-
A2A and A2B Receptors: These receptors couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Activation of A2A and A2B receptors can also lead to the activation of other signaling pathways, such as the MAPK/ERK pathway.
The following diagrams illustrate the primary signaling pathways activated by this compound.
Caption: this compound Signaling Pathways.
Experimental Workflow
The following diagram outlines a general workflow for conducting a cell-based assay with this compound.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. glpbio.com [glpbio.com]
- 6. Adenosine receptor agonist this compound increases cerebral extravasation of fluorescein and low molecular weight dextran independent of blood-brain barrier modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. AlphaTON Capital and Cyncado Therapeutics Share New [globenewswire.com]
- 14. Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Protocol for Administering NECA in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of 5'-N-Ethylcarboxamidoadenosine (NECA), a potent adenosine A1 receptor agonist, in rodent models. This compound is a valuable tool for investigating the physiological and pathological roles of adenosine signaling in various systems, including the cardiovascular, nervous, and renal systems. This guide offers comprehensive information on solution preparation, administration routes, and established dosages for both rats and mice, enabling researchers to design and execute robust in vivo studies.
Introduction
Adenosine is a critical endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR), a Gi/o-coupled receptor, is of particular interest due to its ubiquitous expression and high affinity for adenosine. Activation of A1AR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade influences numerous cellular functions, including neuronal excitability, heart rate, and renal blood flow.
This compound is a stable and potent synthetic analog of adenosine with high affinity for the A1AR. Its use in rodent models has been instrumental in elucidating the therapeutic potential of targeting this receptor in conditions such as ischemia, neuropathic pain, and inflammation. These application notes provide standardized protocols to ensure the reliable and reproducible administration of this compound in a research setting.
Data Presentation
Table 1: Recommended this compound Dosages for Rodent Models
| Species | Application | Route of Administration | Dosage Range | Vehicle | Reference |
| Mouse | Blood-Brain Barrier Permeability | Intravenous (IV) - Tail Vein | 0.02 - 0.32 mg/kg | 0.3% DMSO in Saline | [1] |
| Rat | Diabetes-Associated Inflammation | Intraperitoneal (IP) | 0.3 mg/kg/day | Not specified | [2] |
| Rat | Cardiovascular Effects (Blood Flow) | Intravenous (IV) | Dose-dependent | Not specified | [3] |
| Rat | Neuroprotection (Cerebral Ischemia) | Intravenous (IV) | 1.5 mg/kg bolus followed by 2 mg/kg/h infusion (Lidocaine example) | Not specified | [4] |
| Mouse | Gastric Cancer Metastasis | Intraperitoneal (IP) | Not specified (Vehicle control) | Not specified | [5] |
Note: The neuroprotection dosage provided is for lidocaine, a different compound, and is included to illustrate a potential dosing regimen in a relevant model. Researchers should perform dose-response studies to determine the optimal this compound concentration for their specific neuroprotection model.
Table 2: Vehicle Formulations for this compound Administration
| Vehicle Composition | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Heat and/or sonication may be used to aid dissolution. Caution for continuous dosing over half a month. | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution is yielded. | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution is yielded. | [2] |
| 0.3% DMSO in Saline | Sufficient for 0.02-0.32 mg/kg | Used for intravenous injection in mice. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
5'-N-Ethylcarboxamidoadenosine (this compound) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Vehicle Preparation (Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
In a sterile tube, combine the required volumes of DMSO, PEG300, and Tween-80.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add the sterile saline to the mixture and vortex again.
-
-
This compound Dissolution:
-
Weigh the desired amount of this compound powder.
-
Add the prepared vehicle to the this compound powder to achieve the target concentration.
-
Vortex the solution vigorously.
-
If precipitation occurs, gently warm the solution and/or use a sonicator to aid dissolution.[2]
-
-
Sterilization:
-
Filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[2] For working solutions, it is recommended to prepare them fresh on the day of the experiment.
-
Protocol 2: Administration of this compound to Rodent Models
A. Intravenous (IV) Injection - Tail Vein (Mouse/Rat)
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30G for mice, 25-27G for rats)
-
Restraining device for the animal
-
Heat lamp or warm water to dilate the tail vein
-
70% Ethanol or other suitable disinfectant
Procedure:
-
Animal Preparation:
-
Gently restrain the mouse or rat in a suitable device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible and accessible.
-
Wipe the tail with 70% ethanol to disinfect the injection site.
-
-
Injection:
-
Load the syringe with the correct volume of this compound solution. Ensure there are no air bubbles.
-
Position the needle, bevel up, parallel to the lateral tail vein.
-
Gently insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.
-
The maximum bolus injection volume for mice is 5 ml/kg and for rats is also 5 ml/kg. For continuous infusion, the maximum IV volume is 4 ml/kg/hour.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
B. Intraperitoneal (IP) Injection (Mouse/Rat)
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes (e.g., 1 mL for mice, 5 mL for rats) and needles (e.g., 25-27G for mice, 23-26G for rats)
-
70% Ethanol or other suitable disinfectant
Procedure:
-
Animal Restraint:
-
Securely restrain the mouse or rat to expose the abdomen. For mice, the "three-fingers" restraint method is common.[6]
-
-
Injection Site Identification:
-
Injection:
-
Tilt the animal's head downwards to help move the abdominal organs cranially.[6]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[6]
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate penetration of a blood vessel or the bladder. If this occurs, withdraw the needle and use a fresh syringe and needle for a new attempt.
-
Inject the this compound solution smoothly.
-
The maximum volume for IP injection in an adult mouse is 2 ml and for a rat is 5 ml.[7]
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Administration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic advantage of intraperitoneal injection of docetaxel in the treatment for peritoneal dissemination of cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Utilizing NECA to Elucidate A2A Adenosine Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical regulator of various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its role in pathophysiology has made it a significant target for therapeutic intervention. 5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective adenosine receptor agonist that serves as an invaluable pharmacological tool for investigating the function and signaling of the A2A receptor.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize A2A receptor activity.
Application Notes
This compound is widely employed in both in vitro and in vivo studies to probe the A2A adenosine receptor. Its high affinity for all four adenosine receptor subtypes necessitates careful experimental design to isolate its effects on the A2A receptor. This is often achieved through the use of cell lines selectively expressing the A2A receptor or by employing selective antagonists to block the activity of other adenosine receptor subtypes.
The primary mechanism of action for the A2A receptor involves coupling to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, such as this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger that activates protein kinase A (PKA) and initiates a cascade of downstream cellular responses.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound for the human A2A adenosine receptor, as reported in various studies.
Table 1: this compound Binding Affinity for Human A2A Adenosine Receptor
| Parameter | Value (nM) | Reference |
| Ki | 20 |
Table 2: this compound Functional Potency at Human A2A Adenosine Receptor
| Parameter | Value (µM) | Reference |
| EC50 (cAMP accumulation) | 2.4 |
Signaling Pathway and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for A2A Receptor
This protocol is designed to determine the binding affinity of this compound for the A2A adenosine receptor expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human A2A adenosine receptor
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Adenosine deaminase (ADA)
-
Radioligand: [³H]-CGS 21680 (a selective A2A agonist)
-
This compound (for competition binding)
-
Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., ZM241385) or this compound itself.
-
Scintillation cocktail and vials
-
Scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Membrane Preparation:
-
Culture A2A receptor-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a 96-well plate or individual tubes, add the following components in order:
-
Assay buffer
-
Adenosine deaminase (to degrade endogenous adenosine)
-
A fixed concentration of [³H]-CGS 21680 (typically at or near its Kd).
-
Increasing concentrations of unlabeled this compound for the competition curve.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a saturating concentration of a non-radiolabeled A2A antagonist or this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[2]
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional response of the A2A receptor to this compound stimulation by quantifying the production of intracellular cAMP.
Materials:
-
Cells stably expressing the human A2A adenosine receptor
-
Cell culture medium
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX or rolipram)
-
This compound
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
Cell lysis buffer (provided with the cAMP assay kit)
Protocol:
-
Cell Seeding:
-
Seed the A2A receptor-expressing cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Remove the cell culture medium and wash the cells once with stimulation buffer.
-
Add stimulation buffer containing a phosphodiesterase inhibitor to each well and pre-incubate for a short period (e.g., 15-30 minutes) at 37°C. This prevents the degradation of newly synthesized cAMP.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (basal level) and a positive control (forskolin).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit. This step releases the intracellular cAMP into the lysate.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents that generate a signal (e.g., colorimetric, fluorescent, or luminescent) proportional to the amount of cAMP present.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
By following these detailed protocols, researchers can effectively utilize this compound as a pharmacological tool to investigate the binding properties and functional activity of the A2A adenosine receptor, thereby advancing our understanding of its role in health and disease.
References
In Vivo Applications of NECA in Preclinical Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). In the field of oncology, this compound serves as a critical research tool to investigate the multifaceted roles of adenosine signaling in the tumor microenvironment. Extracellular adenosine, often found at high concentrations in solid tumors, contributes significantly to tumor progression by promoting cell proliferation, angiogenesis, and immunosuppression. By mimicking the effects of endogenous adenosine, this compound allows researchers to probe these pathways in various preclinical cancer models.
These application notes provide a summary of the in vivo applications of this compound in cancer research, including its effects on tumor growth and metastasis. Detailed protocols for the preparation and in vivo administration of this compound are also presented to aid in the design and execution of preclinical studies.
Data Presentation: Effects of this compound on Preclinical Cancer Models
The following table summarizes the quantitative data on the effects of this compound in various in vivo preclinical cancer models. It is important to note that this compound is often used to stimulate adenosine receptors to then test the efficacy of a receptor antagonist. Therefore, the direct effects of this compound on tumor progression are often characterized by an increase in tumor growth or metastasis, providing a baseline against which potential therapeutics are evaluated.
| Cancer Type | Preclinical Model | Cell Line(s) | This compound Dosage & Administration | Key Findings |
| Mesothelioma | Murine immunocompetent | AB1 and AB22 | Not explicitly stated in the provided context, but used to induce pCREB activation. | This compound induces phosphorylation of CREB (pCREB) and stimulates tumor cell growth. This effect is blocked by A2B receptor antagonists.[1] |
| Gastric Cancer | In vivo metastasis model | MKN45 | Not explicitly stated in the provided context for the in vivo model. | This compound promotes gastric cancer cell migration and invasion, leading to enhanced metastasis. This is associated with the activation of the PI3K-AKT-mTOR signaling pathway. |
| Melanoma | Murine metastasis model | B16F10 | Not explicitly stated in the provided context. | This compound's pro-metastatic effects can be partially reversed by A2A or A2B receptor antagonists, suggesting involvement of both receptors in metastasis. |
Signaling Pathways Modulated by this compound in Cancer
This compound, as a non-selective adenosine receptor agonist, activates multiple downstream signaling pathways upon binding to adenosine receptors on cancer cells and immune cells within the tumor microenvironment. The activation of A2A and A2B receptors is of particular interest in oncology.
A2A and A2B Receptor Signaling
Activation of A2A and A2B receptors by this compound typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP can then activate Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), which in turn modulate various downstream effectors, including the transcription factor CREB (cAMP response element-binding protein). In the context of cancer, this can lead to the expression of genes that promote cell survival, proliferation, and immunosuppression.
PI3K/Akt/mTOR Pathway Activation
In some cancer types, such as gastric cancer, this compound-mediated activation of adenosine receptors has been shown to stimulate the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival. Its activation by this compound can contribute to enhanced cancer cell migration and invasion.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
5'-(N-Ethylcarboxamido)adenosine (this compound) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid toxicity to the animals.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the this compound stock solution to the final desired concentration using sterile PBS or saline.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Protocol 2: In Vivo Administration of this compound in a Murine Xenograft Model
Materials:
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneously implanted human cancer cells)
-
Prepared sterile this compound working solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol for disinfection
Experimental Workflow:
Procedure:
-
Animal Handling and Preparation:
-
Handle all animals in accordance with institutional guidelines and approved animal care and use protocols.
-
Allow animals to acclimatize to the facility before starting the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
-
This compound Administration:
-
The route of administration can vary depending on the experimental design and may include intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. IP injection is common for systemic delivery.
-
For Intraperitoneal (IP) Injection:
-
Gently restrain the mouse, tilting it slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity, being careful to avoid puncturing the internal organs.
-
Slowly inject the calculated volume of the this compound working solution.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
The dosage of this compound can range from 0.01 to 1 mg/kg, and the optimal dose should be determined empirically for each cancer model and research question.
-
The treatment schedule can also vary, from a single injection to daily or weekly injections over several weeks.
-
-
Monitoring and Data Collection:
-
Monitor the mice regularly for any signs of toxicity or adverse effects.
-
Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week) to calculate tumor volume. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Record the body weight of the mice at each measurement time point.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice according to approved protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tumor tissue can be processed for various downstream analyses, including:
-
Western Blotting: To analyze the expression and phosphorylation of proteins in key signaling pathways (e.g., pCREB, pAkt).
-
Immunohistochemistry (IHC): To examine the localization of proteins within the tumor tissue and assess markers of proliferation (e.g., Ki-67), apoptosis, and angiogenesis.
-
Flow Cytometry: To analyze the immune cell populations within the tumor microenvironment.
-
-
Conclusion
This compound is an invaluable tool for elucidating the role of adenosine signaling in cancer progression. Its in vivo application in preclinical models allows for the investigation of tumor growth, metastasis, and the underlying molecular mechanisms. The protocols provided herein offer a framework for conducting such studies. Researchers should optimize the specific experimental parameters, including this compound dosage and administration schedule, for their particular cancer model and scientific objectives to ensure robust and reproducible results.
References
Application Notes and Protocols for In Vivo Administration of NECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] Its ability to modulate various physiological processes, including cardiovascular function, inflammation, and neurotransmission, makes it a valuable tool in preclinical research.[1][3] Proper dissolution and formulation of this compound are critical for ensuring accurate dosing, bioavailability, and reproducible results in in vivo studies. This document provides detailed application notes and protocols for the dissolution and administration of this compound for in vivo research.
Mechanism of Action
This compound exerts its biological effects by binding to and activating adenosine receptors, which are G protein-coupled receptors (GPCRs).[4][5] The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses. As a non-selective agonist, this compound activates all four receptor subtypes, which couple to different G proteins and downstream effectors.[4][6] The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP.[5][6] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.[4][6]
Data Presentation: this compound Solubility
The solubility of this compound can vary depending on the solvent and the presence of co-solvents or excipients. The following table summarizes the reported solubility of this compound in various solvents suitable for in vivo administration.
| Solvent/Vehicle System | Concentration | Observations |
| Organic Solvents (for stock solutions) | ||
| Dimethyl sulfoxide (DMSO) | ~12.33 - 62 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[7] |
| Ethanol | ~2 mg/mL | - |
| Dimethylformamide (DMF) | ~25 mg/mL | - |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for long-term storage. |
| In Vivo Formulations | ||
| 10% DMSO, 90% Saline | Vehicle for intravenous injection. | Used in studies at a volume of 10 ml/kg.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved. Heating and/or sonication can aid dissolution.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Provides a clear solution.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for certain administration routes.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intravenous (IV) Injection
This protocol is suitable for preparing a this compound solution for intravenous administration in rodents.
Materials:
-
5'-(N-Ethylcarboxamido)adenosine (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of anhydrous DMSO to dissolve the this compound completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound.
-
Vortex or gently sonicate if necessary to ensure complete dissolution.
-
-
Dilute to Final Concentration:
-
In a separate sterile tube, add the required volume of sterile saline.
-
While vortexing the saline, slowly add the this compound stock solution to achieve the final desired concentration. For example, to make a 0.1 mg/mL final solution from a 10 mg/mL stock, add 10 µL of the stock solution to 990 µL of saline.
-
This will result in a final solution containing a low percentage of DMSO (e.g., 1% in this example), which is generally well-tolerated for IV injections in small volumes.[8]
-
-
Administration:
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
Administer the this compound solution via the desired intravenous route (e.g., tail vein in mice).
-
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection using a Co-Solvent System
This protocol utilizes a co-solvent system to achieve a higher concentration of this compound for intraperitoneal administration.[9]
Materials:
-
5'-(N-Ethylcarboxamido)adenosine (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.[9]
-
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline. For 1 mL of vehicle, this would be 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
-
Prepare the Final this compound Solution:
-
Administration:
-
Administer the this compound solution via intraperitoneal injection.
-
Mandatory Visualizations
Caption: this compound-activated adenosine receptor signaling pathways.
Caption: Experimental workflow for this compound dissolution.
References
- 1. This compound ≥99% (HPLC), solid, adenosine receptor agonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(N-ethylcarboxamido)adenosine desensitizes the A2b-adenosine receptor in lung circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]
- 5. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine inhibits renin release from juxtaglomerular cells via an A1 receptor-TRPC-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of NECA (5'-N-Ethylcarboxamidoadenosine) in Common Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Its stability and broad activity make it a valuable tool in a wide range of research applications, from cardiovascular and neurobiology to inflammation and oncology. These application notes provide an overview of common experimental models that utilize this compound, along with detailed protocols for key experiments to facilitate reproducible research.
I. In Vivo Experimental Models
Diabetic Rodent Models for Inflammation and Complications
This compound is frequently employed in rodent models of diabetes to investigate its anti-inflammatory and protective effects against diabetic complications such as nephropathy and retinopathy.
Application Note: In streptozotocin (STZ)-induced diabetic rats, daily administration of this compound has been shown to reduce markers of oxidative stress and inflammation.[1] For instance, treatment with this compound can decrease the gene expression of pro-inflammatory cytokines like TNF-α and IL-18 in diabetic rats.[2] In mouse models of diabetic retinopathy, this compound has been observed to alleviate inflammatory responses through the dendritic cell toll-like receptor signaling pathway.
Quantitative Data Summary: this compound in Diabetic Rodent Models
| Animal Model | This compound Dosage | Administration Route | Key Findings | Reference |
| Sprague-Dawley Rat (STZ-induced) | 0.3 mg/kg/day | Intraperitoneal (i.p.) | Reduced malondialdehyde (MDA) levels, decreased TNF-α and IL-18 gene expression, blocked JNK MAPK activation. | [2] |
| Wistar Rat (STZ-induced) | 0.3 mg/kg/day | Intraperitoneal (i.p.) | Showed mild glomerular affection and vacuolation of tubular epithelium, suggesting a protective effect on the kidneys. | [1] |
| C57BL/6 Mouse (STZ-induced) | 60 mg/kg/day | Gavage | Alleviated inflammatory responses in diabetic retinopathy. |
Murine Models for Cancer Research (Mesothelioma)
This compound is utilized in cancer research, particularly in models of mesothelioma, to probe the role of adenosine receptors in the tumor microenvironment.
Application Note: In murine models of mesothelioma, the activation of the A2B adenosine receptor by this compound can be studied to understand its role in promoting tumor growth and immune evasion. The use of A2B receptor antagonists in combination with immune checkpoint inhibitors has shown significant tumor growth inhibition, highlighting the therapeutic potential of targeting this pathway.[3] These models are crucial for evaluating the efficacy of novel cancer immunotherapies. In these studies, an A2B antagonist, TT-4, was shown to block this compound-induced effects and, in combination with an anti-PD-1 antibody, inhibited tumor growth by over 90%.[3][4]
Quantitative Data Summary: this compound-Related Studies in Murine Mesothelioma Models
| Animal Model | Treatment | Key Findings | Reference |
| Immunocompetent Mesothelioma Mouse Model | TT-4 (A2B antagonist) + anti-PD-1 | >90% tumor growth inhibition. | [3][4] |
| Murine Mesothelioma Cells (AB1 and AB22) | TT-4 (A2B antagonist) | Blocked this compound-induced pCREB activation and growth stimulation. | [5] |
II. In Vitro Experimental Models
Porcine Coronary Artery Vasodilation Assays
The effect of this compound on blood vessel relaxation is a key area of cardiovascular research. Isolated porcine coronary arteries provide a robust ex vivo model to study vasodilation.
Application Note: this compound induces vasodilation in pre-contracted porcine coronary artery rings. This effect is mediated by adenosine receptors on the vascular endothelium and smooth muscle cells. This model is valuable for screening vasoactive compounds and investigating the mechanisms of vascular relaxation.
In Vitro Blood-Brain Barrier Permeability Assays
This compound's influence on the permeability of the blood-brain barrier (BBB) is a significant consideration in neuropharmacology.
Application Note: In vitro models of the BBB, often using co-cultures of brain endothelial cells and astrocytes, can be used to assess the ability of this compound to modulate barrier integrity. These models are essential for understanding how this compound might affect the entry of other drugs into the central nervous system.
Cell-Based Assays for Adenosine Receptor Signaling
Various cell lines are used to dissect the signaling pathways activated by this compound.
Application Note: Chinese Hamster Ovary (CHO) cells stably transfected with specific human adenosine receptor subtypes are a common tool to study the pharmacology of this compound. These cells can be used to determine binding affinities (Ki values) and functional responses, such as changes in intracellular cyclic AMP (cAMP) levels or the activation of downstream signaling cascades like the MAPK/ERK pathway.[6] Human mesothelioma spheroid cultures are also used to study this compound's effects on tumor growth and the expression of immune checkpoint proteins like PD-L1.[5]
Quantitative Data Summary: this compound Affinity for Human Adenosine Receptors
| Receptor Subtype | Ki (nM) | EC50 (µM) | Reference |
| A1 | 14 | - | [5] |
| A2A | 20 | - | [5] |
| A2B | - | 2.4 | [5] |
| A3 | 6.2 | - | [5] |
III. Detailed Experimental Protocols
Protocol for Porcine Coronary Artery Vasodilation Assay
Materials:
-
Fresh porcine hearts
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose)
-
U46619 (thromboxane A2 mimetic)
-
This compound
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Obtain fresh porcine hearts from a local abattoir and transport them to the lab in ice-cold Krebs-Henseleit buffer.
-
Dissect the left anterior descending (LAD) coronary artery and carefully clean it of surrounding connective tissue.
-
Cut the artery into 3-4 mm rings.
-
Mount the arterial rings in an organ bath system filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2-3 g, with buffer changes every 15-20 minutes.
-
Pre-contract the arterial rings with a submaximal concentration of U46619 (e.g., 10-100 nM) to achieve a stable contraction plateau.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath to generate a concentration-response curve.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
Express the relaxation responses as a percentage of the pre-contraction induced by U46619.
Protocol for STZ-Induced Diabetic Rat Model and this compound Treatment
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Saline (0.9% NaCl)
-
Glucometer and test strips
Procedure:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg) freshly dissolved in cold citrate buffer.[1] A control group should receive an injection of citrate buffer alone.
-
Confirm the diabetic state 48-72 hours after STZ injection by measuring blood glucose levels from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.[1]
-
Divide the diabetic rats into a treatment group and a vehicle control group.
-
Administer this compound (0.3 mg/kg/day, dissolved in saline) or saline vehicle to the respective groups via i.p. injection for the duration of the study (e.g., 2-8 weeks).[1]
-
Monitor blood glucose levels and body weight regularly.
-
At the end of the treatment period, collect blood and tissues (e.g., kidneys, pancreas) for analysis of inflammatory markers, oxidative stress, and histological changes.
Protocol for Western Blot Analysis of MAPK/ERK Activation
Materials:
-
CHO cells stably expressing an adenosine receptor subtype
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the transfected CHO cells to 80-90% confluency in appropriate cell culture dishes.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathways.
Caption: Vasodilation Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. A2B adenosine receptor agonists: synthesis and biological evaluation of 2-phenylhydroxypropynyl adenosine and this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for Measuring the Physiological Effects of NECA
Introduction
5'-N-Ethylcarboxamidoadenosine (NECA) is a potent, non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] As an analog of the endogenous nucleoside adenosine, this compound is a critical tool in pharmacological research to investigate the diverse physiological and pathophysiological roles of adenosine signaling.[3] Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate a vast array of cellular processes, including neurotransmission, inflammation, cardiovascular function, and immune responses. These application notes provide an overview of the key physiological effects of this compound and detailed protocols for their measurement, intended for researchers in academia and the drug development industry.
Physiological Effects and Measurement Techniques
This compound's activation of adenosine receptors triggers a wide range of physiological responses. The specific effect often depends on the receptor subtype predominantly expressed in the target tissue and the signaling cascade it initiates.
Immunomodulatory and Anti-Inflammatory Effects
This compound is widely recognized for its potent immunomodulatory effects, which can be both anti-inflammatory and, in some contexts, pro-inflammatory.[3] It influences the function of various immune cells, including dendritic cells (DCs), microglia, and macrophages.[1][4]
Key Effects:
-
Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-12).[4][5]
-
Enhancement of anti-inflammatory cytokine production (e.g., IL-10).[1][4]
-
Inhibition of dendritic cell maturation and antigen presentation.[4][5]
-
Suppression of T-helper 1 (Th1) and Th17 responses.[3]
-
Reduction of leukocyte and eosinophil infiltration in models of allergic airway inflammation.[6]
Measurement Techniques:
-
Cytokine Analysis: Quantify cytokine levels in cell culture supernatants or biological fluids using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead arrays.
-
Flow Cytometry: Analyze the expression of cell surface markers on immune cells (e.g., CD40, CD80, CD86 on DCs) to assess maturation status.[4][5]
-
Western Blotting & PCR: Measure the expression and activation of key inflammatory signaling proteins (e.g., TLR-4, MyD88, NF-κB) and their corresponding mRNA levels.[4][5]
-
In Vivo Models: Utilize animal models of inflammatory diseases, such as allergic airway inflammation or diabetic retinopathy, to assess the therapeutic effects of this compound.[4][6]
Cardiovascular Effects
This compound exerts significant influence on the cardiovascular system, primarily through A1 and A2A receptor activation.
Key Effects:
-
Cardioprotection: Offers protection against ischemia-reperfusion injury by limiting infarct size.[1]
-
Vasodilation: A2A receptor activation leads to relaxation of vascular smooth muscle and vasodilation.
-
Inhibition of Platelet Aggregation: Potently inhibits the aggregation of human platelets.[1][2]
-
Negative Inotropy: Can reduce myocardial contractility, a dose-dependent effect common to many adenosine agonists.[7]
Measurement Techniques:
-
Langendorff Heart Preparation (Ex Vivo): Perfuse an isolated heart to measure contractility, heart rate, and coronary flow, and to model ischemia-reperfusion injury.
-
In Vivo Hemodynamic Monitoring: In anesthetized animals, measure blood pressure, heart rate, and cardiac output using arterial catheters and pressure transducers.
-
Platelet Aggregometry: Measure the extent of platelet aggregation in response to various stimuli in the presence or absence of this compound.
-
Infarct Size Measurement: Use triphenyltetrazolium chloride (TTC) staining on heart sections following an in vivo ischemia-reperfusion protocol to quantify the area of infarcted tissue.
Neurological Effects
This compound is centrally active and crosses the blood-brain barrier, influencing neuronal activity and central processes.[1][2]
Key Effects:
-
Neuroprotection: Adenosine signaling is generally neuroprotective, particularly under conditions of stress or ischemia.
-
Modulation of Neurotransmitter Release: A1 receptor activation typically inhibits the release of excitatory neurotransmitters.
-
Behavioral Modulation: Influences behaviors such as cocaine self-administration.[2][8]
-
Blood-Brain Barrier (BBB) Permeability: Some studies have investigated its potential to modulate BBB permeability, although results indicate it primarily increases tracer extravasation by affecting renal clearance rather than directly disrupting the BBB.[9]
Measurement Techniques:
-
In Vitro Neuronal Cultures: Use primary neurons or neuronal cell lines to study changes in cell viability, calcium signaling, and neurite outgrowth.[10]
-
Behavioral Assays: Employ animal models to assess locomotor activity, anxiety, and drug-seeking behavior (e.g., self-administration chambers).[8][11]
-
BBB Permeability Studies: Administer this compound to animals followed by intravenous injection of tracers like fluorescein, low molecular weight dextran, or Evans blue dye.[9] Quantify tracer accumulation in brain parenchyma and blood to determine changes in the brain:blood ratio.[9]
-
Electrophysiology: Perform patch-clamp recordings on brain slices to measure this compound's effects on neuronal firing and synaptic transmission.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound across various experimental systems.
Table 1: this compound Receptor Binding and Potency
| Receptor Subtype | Human K_i (nM) | Human EC_50 (µM) | Primary Signaling Mechanism |
|---|---|---|---|
| A1 | 14[1][2] | - | Inhibition of Adenylyl Cyclase (↓ cAMP) |
| A2A | 20[1][2] | - | Stimulation of Adenylyl Cyclase (↑ cAMP) |
| A2B | - | 2.4[1][2] | Stimulation of Adenylyl Cyclase (↑ cAMP) |
| A3 | 6.2[1][2] | - | Inhibition of Adenylyl Cyclase (↓ cAMP) |
Table 2: Summary of Physiological Effects and Effective Concentrations
| Physiological Effect | Model System | Effective Concentration / Dose | Measured Outcome |
|---|---|---|---|
| Anti-inflammatory | Murine Allergic Airway Inflammation | 0.3 mM (intranasal) | 75.6% reduction in eosinophils[6] |
| Anti-inflammatory | Human Dendritic Cells (in vitro) | 10 µM | Inhibition of maturation markers (CD40, CD80, CD86)[4] |
| Anti-inflammatory | Primary Murine Microglia (in vitro) | 10 µM | Significant inhibition of LPS-induced TNF-α production[3] |
| Behavioral | Rat Cocaine Self-Administration | 0.2 - 1.0 µg/kg/infusion | Dose-dependent decrease in cocaine infusions[8] |
| BBB Permeability | Mouse (in vivo) | 0.08 mg/kg (i.p.) | Maximal increase in brain extravasation of fluorescein[9] |
| Anti-tumor | Murine Mesothelioma Model | Not specified | Blocked this compound-induced pCREB activation and growth[12][13] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Measurement by ELISA
This protocol describes the measurement of TNF-α suppression by this compound in lipopolysaccharide (LPS)-stimulated primary murine microglia.
Materials:
-
Primary murine microglia
-
Complete culture medium (DMEM/F12, 10% FBS, 1% Pen/Strep)
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Use the standard curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α production by this compound compared to the LPS-only control.
Protocol 2: In Vivo Murine Model of Allergic Airway Inflammation
This protocol is adapted from studies assessing the anti-inflammatory effects of this compound in an ovalbumin (OVA)-induced model of allergic asthma.[6]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound solution (0.3 mM in saline)
-
Saline (vehicle control)
-
Equipment for intranasal administration
-
Equipment for bronchoalveolar lavage (BAL)
Procedure:
-
Sensitization: On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
This compound Treatment (Therapeutic Model): On days 25, 26, and 27, challenge the mice with an intranasal administration of 50 µL of 1% OVA in saline.
-
Administer 50 µL of this compound (0.3 mM) or saline intranasally 1 hour before each OVA challenge.
-
Sample Collection: 48 hours after the final OVA challenge (day 29), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Instill and retrieve 1 mL of ice-cold PBS three times.
-
Cell Counting: Centrifuge the pooled BAL fluid. Resuspend the cell pellet and determine the total cell count (TCC) using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa. Perform a differential count of at least 300 cells to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.
-
Data Analysis: Compare the total and differential cell counts between the this compound-treated and vehicle-treated groups. Express results as mean ± SEM and analyze using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Visualizations
Signaling Pathways
The activation of adenosine receptors by this compound initiates distinct intracellular signaling cascades. A_i/A_3 receptors couple to inhibitory G proteins (G_i), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A_2A/A_2B receptors couple to stimulatory G proteins (G_s), activating adenylyl cyclase and increasing cAMP levels. These pathways modulate downstream effectors like Protein Kinase A (PKA) and CREB.[12]
Experimental Workflow
The workflow for evaluating the anti-inflammatory potential of a compound like this compound involves a tiered screening approach, moving from broad cellular effects to specific molecular mechanisms.
Logical Relationships
The physiological outcomes of this compound administration are a direct consequence of its interaction with specific adenosine receptor subtypes and their differential expression in various tissues.
References
- 1. This compound | Non-selective Adenosine Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound alleviates inflammatory responses in diabetic retinopathy through dendritic cell toll-like receptor signaling pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adenosine receptor agonist this compound increases cerebral extravasation of fluorescein and low molecular weight dextran independent of blood-brain barrier modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neural Cell Adhesion Molecule Induces Intracellular Signaling via Multiple Mechanisms of Ca2+ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. AlphaTON Capital and Cyncado Therapeutics Share New [globenewswire.com]
- 13. AlphaTON Capital Corp and Cyncado Therapeutics Present Groundbreaking Findings on Selective A2B Receptor Inhibition in Mesothelioma at AACR-NCI-EORTC Conference [quiverquant.com]
Troubleshooting & Optimization
Technical Support Center: NECA (5'-N-Ethylcarboxamido)adenosine
Welcome to the technical support center for NECA, a potent adenosine receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to solubility.
Troubleshooting Guide: this compound Solubility Issues
Researchers may encounter difficulties with this compound solubility, especially when preparing solutions for in vitro and in vivo experiments. The following question-and-answer guide addresses the most common problems.
Question: My this compound powder is not dissolving in my desired solvent. What should I do?
Answer:
The choice of solvent is critical for successfully dissolving this compound. This compound is known to be sparingly soluble in aqueous solutions but has good solubility in several organic solvents.
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): This is the most common and recommended solvent for preparing this compound stock solutions.
-
Ethanol: this compound is also soluble in ethanol.
-
Dimethyl Formamide (DMF): This is another suitable organic solvent for this compound.
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using a recommended organic solvent like DMSO, ethanol, or DMF.
-
Check Solvent Quality: Use high-purity, anhydrous (water-free) solvents. DMSO, in particular, is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds like this compound. Use fresh, unopened vials of solvent whenever possible.
-
Gentle Warming: Gently warming the solution to 37°C can aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Vigorous vortexing or sonication can help to break up any clumps of powder and facilitate dissolution.
Question: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out," where a compound that is soluble in an organic solvent becomes insoluble when introduced into an aqueous environment.
Troubleshooting Workflow for Preventing Precipitation:
Caption: A workflow for diluting this compound stock solutions to prevent precipitation.
Key Strategies to Prevent Precipitation:
-
Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into your aqueous solution. Instead, perform one or more intermediate dilutions in your aqueous buffer or media.
-
Maintain Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
Pre-warm Aqueous Solution: Having your cell culture media or buffer at 37°C can help keep the this compound in solution.
-
Agitation: Add the this compound stock solution to the aqueous solution while gently vortexing or stirring to ensure rapid and even distribution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most widely recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between different sources and batches. The following table summarizes typical solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 12.33 - 62 | 40 - 201.1 |
| Ethanol | ~2 | - |
| Dimethyl Formamide (DMF) | ~25 | - |
| Water | Insoluble | Insoluble |
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO can be stored at -20°C for several months or at -80°C for longer-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound solution has been stored for a while and now has visible precipitates. Can I still use it?
A4: The appearance of precipitates in a stored solution indicates that the compound has come out of solution. It is not recommended to use the solution as the actual concentration will be lower than intended. You can try to redissolve the precipitate by gently warming the vial to 37°C and vortexing. If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 308.29 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 308.29 g/mol = 0.0030829 g = 3.08 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 3.08 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM this compound stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile microcentrifuge tubes
Methodology:
This protocol describes the preparation of a 10 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution:
-
To achieve a final concentration of 10 µM from a 10 mM stock, a 1:1000 dilution is required.
-
To maintain a low final DMSO concentration, it is best to perform a serial dilution.
-
First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in cell culture medium (e.g., add 10 µL of 10 mM this compound to 90 µL of medium).
-
-
Prepare the final working solution:
-
Add 10 µL of the 1 mM intermediate this compound solution to 990 µL of pre-warmed cell culture medium. This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Application to cells:
-
Gently mix the final working solution and immediately add it to your cell culture plates.
-
This compound Signaling Pathways
This compound is a non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The activation of these receptors by this compound triggers distinct downstream signaling cascades.
This compound and A1 Adenosine Receptor Signaling
NECA Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the technical support center for 5'-(N-Ethylcarboxamido)adenosine (NECA). This resource is designed for researchers, scientists, and drug development professionals to help navigate potential challenges and mitigate off-target effects during experimentation with this non-selective adenosine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a non-selective agonist?
A1: this compound is a potent analog of adenosine that acts as an agonist at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It is considered non-selective because it binds to and activates multiple receptor subtypes with high affinity, in contrast to selective agonists that are designed to target a single receptor subtype. This broad activity profile makes it a valuable tool for studying overall adenosine signaling but also necessitates careful experimental design to isolate the effects of individual receptor subtypes.
Q2: What are the primary off-target effects of this compound?
A2: The primary "off-target" effects of this compound are, in fact, "on-target" effects at unintended adenosine receptor subtypes. For example, if a researcher is investigating the role of the A2A receptor, the simultaneous activation of A1, A2B, and A3 receptors by this compound would be considered off-target effects in the context of that specific experiment. These can lead to a complex physiological response that may be difficult to interpret.
Q3: How can I be sure which adenosine receptor subtype is responsible for the effects I'm observing with this compound?
A3: The most effective method is to use selective antagonists for each of the adenosine receptor subtypes in conjunction with this compound. By selectively blocking one receptor subtype at a time, you can observe whether the effect of this compound is diminished or abolished. If a selective A2A antagonist blocks the this compound-induced response, it provides strong evidence that the effect is mediated by the A2A receptor.
Q4: Are there alternatives to using this compound to study a specific adenosine receptor?
A4: Yes, if your research question is focused on a single adenosine receptor subtype, it is often preferable to use a selective agonist for that specific receptor. However, this compound can be a useful tool for initial screening experiments to determine if a system is responsive to adenosine signaling in general, before moving on to more specific agonists and antagonists.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in this compound Experiments
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound solutions, especially in aqueous buffers, can be susceptible to degradation over time. Prepare fresh stock solutions in DMSO and dilute to the final working concentration in your experimental buffer immediately before use. Store DMSO stock solutions at -20°C or -80°C for long-term stability. |
| Cell Line Variability | The expression levels of adenosine receptor subtypes can vary between different cell lines and even between passages of the same cell line. Regularly verify the expression of the target receptor(s) using techniques like qPCR or Western blotting. |
| Receptor Desensitization | Prolonged or high-concentration exposure to this compound can lead to receptor desensitization and downregulation. Consider using shorter incubation times or performing a dose-response curve to identify the optimal concentration that elicits a response without causing significant desensitization. |
| Off-Target Receptor Activation | The observed effect may be a composite of signaling from multiple adenosine receptor subtypes. Use selective antagonists to dissect the contribution of each receptor subtype to the overall response. |
Issue 2: Difficulty Interpreting Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Biphasic or Complex Curve Shape | A complex dose-response curve can indicate the involvement of multiple receptor subtypes with different affinities for this compound. For example, a high-potency phase may be due to A1/A2A/A3 activation, while a lower-potency phase could be due to A2B activation. Use selective antagonists to simplify the response and identify the contribution of each receptor. |
| Low Potency or Efficacy | If this compound is less potent or effective than expected, it could be due to low expression of the target receptor or rapid receptor desensitization. Confirm receptor expression and consider shorter exposure times. Also, ensure the this compound solution is freshly prepared and has not degraded. |
| High Basal Activity | High background signal in the absence of this compound could indicate constitutive receptor activity or the presence of endogenous adenosine in the cell culture medium. Consider using adenosine deaminase to degrade endogenous adenosine before starting the experiment. |
Data Presentation: this compound Receptor Affinity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound for the human adenosine receptor subtypes. Note that these values can vary depending on the experimental system and assay conditions.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) |
| A1 | 14 nM[1][2] | Varies by assay |
| A2A | 20 nM[1][2] | ~16-19.4 nM (cAMP/ERK activation)[3] |
| A2B | 2.4 µM (EC50 for cAMP)[1][2] | ~0.9 - 2.5 µM (cAMP activation)[3] |
| A3 | 6.2 nM[1][2] | Varies by assay |
Experimental Protocols
Protocol 1: Determining this compound-Induced cAMP Accumulation using a Competitive ELISA
This protocol provides a framework for measuring changes in intracellular cyclic AMP (cAMP) levels in response to this compound stimulation.
Materials:
-
Cells expressing the adenosine receptor(s) of interest
-
This compound
-
Selective adenosine receptor antagonists (e.g., DPCPX for A1, SCH-58261 for A2A, MRS 1754 for A2B, MRS 1220 for A3)
-
cAMP Assay Kit (Competitive ELISA)
-
Cell lysis buffer
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Pre-treatment with Antagonists (Optional): To investigate the involvement of specific receptor subtypes, pre-incubate the cells with a selective antagonist for 30 minutes prior to this compound stimulation.
-
This compound Stimulation:
-
Prepare a dose-response curve of this compound in your desired assay buffer containing a phosphodiesterase inhibitor.
-
Remove the cell culture medium and replace it with the this compound solutions of varying concentrations.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the this compound solution.
-
Add cell lysis buffer to each well and incubate according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement:
-
Perform the competitive ELISA for cAMP according to the kit manufacturer's protocol.
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol 2: Western Blot Analysis of this compound-Induced CREB Phosphorylation
This protocol outlines the steps to assess the phosphorylation of CREB at Serine 133, a common downstream event of A2A and A2B receptor activation.
Materials:
-
Cells expressing the adenosine receptor(s) of interest
-
This compound
-
Selective adenosine receptor antagonists
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
If using antagonists, pre-treat cells for 30 minutes.
-
Stimulate cells with the desired concentration of this compound for the appropriate time (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total CREB to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal.
-
Visualizations
References
Technical Support Center: Troubleshooting NECA Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected effects of 5'-(N-Ethylcarboxamido)adenosine (NECA) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm not seeing any response to this compound in my cell-based assay. What are the most common reasons for this?
There are several potential reasons for a lack of response to this compound. Here's a checklist of common issues to consider:
-
Reagent Quality and Preparation:
-
This compound Degradation: Ensure your this compound stock is not degraded. It is stable for up to 2 years when stored at -80°C and for 1 year at -20°C. Once in solution, it's best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Improper Solubilization: this compound is soluble in DMSO up to 40-62 mg/mL but is insoluble in water.[1][2] Ensure it is fully dissolved in DMSO before preparing your final dilutions in aqueous buffers. For in vivo studies, specific formulations with PEG300 and Tween80 may be necessary.[2]
-
-
Experimental Setup:
-
Incorrect this compound Concentration: The effective concentration of this compound can vary significantly depending on the adenosine receptor subtype you are targeting and the cell type. Refer to the data table below for the affinity (Ki) and potency (EC50) of this compound for different receptors. You may need to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Low Receptor Expression: The cell line you are using may not express the target adenosine receptor at a high enough level to produce a measurable signal. Verify the expression of the A1, A2A, A2B, or A3 receptor in your cells using techniques like qPCR, western blotting, or flow cytometry.
-
Suboptimal Cell Density: Cell seeding density can impact the results of cell-based assays.[3] Too few cells may not produce a detectable signal, while over-confluent cells can lead to altered receptor expression and signaling.[3] It is crucial to optimize the cell density for your specific assay.[4]
-
-
Assay-Specific Issues:
-
Inappropriate Readout: Ensure that your assay is designed to measure a downstream effect of the specific adenosine receptor you are studying. For example, A2A and A2B receptors typically increase cAMP levels, while A1 and A3 receptors decrease them.[5] If you are studying an A1 or A3 receptor, you may need to stimulate adenylyl cyclase with a compound like forskolin to measure a decrease in cAMP.[6]
-
Signal Transduction Complexity: GPCR signaling can be complex, with some ligands showing "biased agonism," meaning they preferentially activate one signaling pathway over another.[7] It's possible that this compound is active in your system but is not modulating the specific pathway your assay is designed to measure.
-
Q2: How should I prepare and store my this compound solutions?
Proper preparation and storage of this compound are critical for obtaining reliable experimental results.
-
Solubility: this compound is readily soluble in DMSO.[6][8] It is practically insoluble in water.[1] For most in vitro experiments, a stock solution in DMSO is recommended.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in fresh, anhydrous DMSO (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
-
Storage:
Q3: What are the typical effective concentrations for this compound?
This compound is a non-selective adenosine receptor agonist with high affinity for A1, A2A, and A3 receptors and lower affinity for the A2B receptor.[6][10] The effective concentration will depend on the receptor subtype of interest and the specific experimental system.
Quantitative Data Summary
| Parameter | Human A1 Receptor | Human A2A Receptor | Human A2B Receptor | Human A3 Receptor | Reference |
| Ki | 14 nM | 20 nM | - | 6.2 nM | [6][10] |
| EC50 | - | - | 2.4 µM | - | [6][10] |
Ki (inhibition constant) is a measure of the affinity of the ligand for the receptor. A lower Ki value indicates a higher affinity. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
Detailed Methodology for a cAMP Assay
This protocol provides a general framework for measuring changes in intracellular cyclic adenosine monophosphate (cAMP) in response to this compound, which is a common method for assessing the activation of Gs-coupled (A2A and A2B) and Gi-coupled (A1 and A3) adenosine receptors.
Materials:
-
Cells expressing the adenosine receptor of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (for this compound stock solution)
-
Forskolin (for studying Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Preparation:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer. Remember to include a vehicle control (DMSO at the same final concentration as in the this compound-treated wells).
-
If you are studying a Gi-coupled receptor (A1 or A3), you will also need to prepare a solution of forskolin at a concentration that will stimulate a submaximal level of cAMP production (typically determined through a prior dose-response experiment).
-
-
Agonist Treatment (for Gs-coupled receptors - A2A, A2B):
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound dilutions (and vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes). This incubation time may need to be optimized.
-
-
Agonist Treatment (for Gi-coupled receptors - A1, A3):
-
Pre-incubate the cells with the this compound dilutions for a short period (e.g., 10-15 minutes).
-
Add forskolin to all wells (except for a negative control) to stimulate cAMP production.
-
Incubate the plate at 37°C for the optimized time.
-
-
cAMP Measurement:
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Calculate the EC50 value for this compound in your system. For Gi-coupled receptors, you will be looking for an inhibition of the forskolin-stimulated cAMP production.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical experiment using this compound.
Caption: this compound activates all four adenosine receptor subtypes, leading to distinct downstream signaling events.
References
- 1. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the human adenosine A2a receptor yields in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. revvity.com [revvity.com]
- 12. m.youtube.com [m.youtube.com]
Addressing batch-to-batch variability of NECA from different suppliers
This technical support center provides guidance for researchers, scientists, and drug development professionals using 5'-(N-Ethylcarboxamido)adenosine (NECA). It addresses common questions and troubleshooting strategies, with a focus on mitigating potential batch-to-batch variability from different suppliers to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5'-(N-Ethylcarboxamido)adenosine) is a potent, cell-permeable, and stable synthetic analog of adenosine. It functions as a non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.
Q2: How does this compound binding to adenosine receptors translate into a cellular signal?
Upon binding, this compound activates its target adenosine receptor, leading to the coupling of intracellular G proteins.
-
A2A and A2B receptors primarily couple to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP. Activation of these pathways can also lead to downstream signaling events, including the modulation of protein kinase A (PKA), mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, and calcium signaling.[1][2]
Q3: I am seeing inconsistent results between experiments using this compound from a new supplier. What could be the cause?
Batch-to-batch variability is a potential issue with any chemical reagent. While reputable suppliers provide a certificate of analysis with purity data (typically ≥98% by HPLC), minor differences in the impurity profile, isomeric purity, or the presence of residual solvents could potentially lead to variations in biological activity. It is also crucial to rule out other experimental variables such as cell passage number, reagent preparation, and instrument calibration.
Q4: How should I properly store and handle my this compound to ensure its stability?
This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at 2-8°C, protected from light. Once reconstituted in a solvent such as DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[3] Always refer to the supplier's datasheet for specific storage recommendations.
Q5: What are the typical binding affinities and functional potencies of this compound at the different adenosine receptors?
This compound exhibits high affinity for A1, A2A, and A3 receptors, and lower affinity for the A2B receptor. The following table summarizes representative quantitative data from various suppliers. Note that these values can vary depending on the experimental conditions (e.g., cell type, radioligand used, assay buffer).
| Adenosine Receptor Subtype | Parameter | Reported Value (Human) | Supplier/Source |
| A1 | Ki | 14 nM | MilliporeSigma[3] |
| A2A | Ki | 20 nM | MilliporeSigma[3] |
| A2B | EC50 | 2.4 µM | MilliporeSigma[3] |
| A3 | Ki | 6.2 nM | MilliporeSigma[3] |
| A1 | Ki | 14 nM | Tocris Bioscience |
| A2A | Ki | 20 nM | Tocris Bioscience |
| A2B | EC50 | 2.4 µM | Tocris Bioscience |
| A3 | Ki | 6.2 nM | Tocris Bioscience |
| A1 | Ki | 1,880 nM | Cayman Chemical[4] |
| A2A | Ki | 6,660 nM | Cayman Chemical[4] |
| A3 | Ki | 3.5 nM | Cayman Chemical[4] |
Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the natural ligand. EC50 is the half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during experiments with this compound, particularly when dealing with potential batch-to-batch variability.
Issue 1: Reduced or No Agonist Effect with a New Batch of this compound
-
Potential Cause 1: Incorrect Concentration.
-
Troubleshooting Step: Verify the molecular weight on the new vial and recalculate your stock solution concentration. Ensure complete solubilization of the this compound powder.
-
-
Potential Cause 2: Degradation of this compound.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. If possible, compare the performance of the new stock solution with a previously validated, properly stored aliquot.
-
-
Potential Cause 3: Lower Potency of the New Batch.
-
Troubleshooting Step: Perform a full dose-response curve with the new batch and compare the calculated EC50 value to that of a previous, reliable batch. A significant rightward shift in the dose-response curve indicates lower potency.
-
Issue 2: Increased Variability or Inconsistent EC50 Values
-
Potential Cause 1: Inconsistent Reagent Preparation.
-
Troubleshooting Step: Ensure all buffers and media are freshly prepared from the same stock solutions. Standardize the final concentration of the vehicle (e.g., DMSO) across all wells.
-
-
Potential Cause 2: Cell-Based Variability.
-
Troubleshooting Step: Use cells within a consistent and narrow range of passage numbers. Ensure uniform cell seeding density. Starve cells for a consistent period before the experiment if serum factors can interfere with the signaling pathway.
-
-
Potential Cause 3: Assay-Specific Issues.
-
Troubleshooting Step: Review your assay protocol for any recent changes. Ensure incubation times and temperatures are consistent. Check the performance of all other assay reagents (e.g., antibodies, substrates).
-
Visualized Workflows and Pathways
Detailed Experimental Protocols
Protocol 1: In-House Quality Control of a New this compound Batch via cAMP Assay
This protocol describes a functional assay to determine the EC50 of a new this compound batch, comparing it against a previously validated batch.
1. Cell Culture:
-
Culture CHO-K1 cells stably expressing a human adenosine receptor (e.g., A2A) in F-12K medium supplemented with 10% FBS and a selection antibiotic.
-
Plate cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
2. Reagent Preparation:
-
Prepare a 10 mM stock solution of the new this compound batch and the reference (old) this compound batch in 100% DMSO.
-
Prepare a stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Prepare a phosphodiesterase inhibitor solution (e.g., 1 mM IBMX) in stimulation buffer.
3. Assay Procedure:
-
Wash cells once with stimulation buffer.
-
Add 50 µL of stimulation buffer containing the phosphodiesterase inhibitor to each well and incubate for 20 minutes at 37°C.
-
During the incubation, prepare serial dilutions of both new and reference this compound in stimulation buffer (from 10 µM to 0.1 nM).
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes at 37°C.
4. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the chosen kit.
5. Data Analysis:
-
Plot the cAMP response against the logarithm of this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 and Emax for both batches.
-
Acceptance Criterion: The EC50 of the new batch should be within a 2-fold to 3-fold range of the reference batch. The Emax should be comparable.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol outlines a method to assess a downstream signaling event following this compound stimulation.
1. Cell Culture and Stimulation:
-
Plate HEK293 cells expressing the desired adenosine receptor in a 12-well plate.
-
Once cells reach 80-90% confluency, serum-starve them overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 10 minutes at 37°C.
2. Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
3. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
4. Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK signal against the this compound concentration to observe the dose-dependent activation.
References
- 1. Different efficacy of adenosine and this compound derivatives at the human A3 adenosine receptor: insight into the receptor activation switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine receptor agonist this compound increases cerebral extravasation of fluorescein and low molecular weight dextran independent of blood-brain barrier modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptor Agonist, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Strategies to improve the reproducibility of NECA-induced responses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving the adenosine receptor agonist NECA (5'-(N-Ethylcarboxamido)adenosine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 5'-(N-Ethylcarboxamido)adenosine, is a potent synthetic agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). A1 and A3 receptors typically couple to Gi/o proteins, leading to a decrease in cAMP, while A2A and A2B receptors couple to Gs proteins, resulting in an increase in cAMP production.[3]
Q2: What are the common downstream signaling pathways activated by this compound?
This compound, acting through adenosine receptors, can trigger a variety of signaling cascades. The most well-characterized pathway involves the modulation of adenylyl cyclase activity and subsequent changes in cAMP levels.[3] Additionally, this compound has been shown to influence other pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Toll-like receptor (TLR)/MyD88/NF-κB pathway, depending on the receptor subtype and cell type being studied.
Q3: Why am I seeing a decrease in the response to this compound with repeated or prolonged exposure?
This phenomenon is likely due to receptor desensitization, a common regulatory mechanism for GPCRs.[4][5] Prolonged exposure to an agonist like this compound can lead to the phosphorylation of the receptor, followed by the binding of β-arrestin. This uncouples the receptor from its G-protein, leading to a diminished signaling response.[6][7] The receptor may then be internalized, further reducing the number of receptors available on the cell surface. The rate of desensitization can vary depending on the adenosine receptor subtype.[4]
Q4: How should I prepare and store this compound solutions to ensure stability?
This compound is typically soluble in organic solvents like DMSO.[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the assay buffer or cell culture medium. It is recommended to store stock solutions at -20°C or -80°C to maintain stability.[8][9] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[9] The final concentration of the organic solvent in the assay should be kept low (typically below 0.5% or 1%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.[7][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments | 1. Inconsistent cell density. 2. High cell passage number. 3. Inconsistent this compound preparation and handling. 4. Variability in incubation times. | 1. Ensure consistent cell seeding density for all experiments. Cell density can significantly impact cellular responses.[2] 2. Use cells with a consistent and low passage number, as high passage numbers can lead to altered gene expression and cellular responses. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing. 4. Precisely control all incubation times, especially for agonist stimulation and subsequent assay steps. |
| No or very weak response to this compound | 1. Low receptor expression in the chosen cell line. 2. Inactive this compound compound. 3. Suboptimal assay conditions (e.g., buffer composition, temperature). 4. Incorrect measurement of the downstream signal. | 1. Verify the expression of the target adenosine receptor subtype in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to express the receptor of interest. 2. Purchase this compound from a reputable supplier and verify its activity using a positive control cell line. 3. Optimize assay parameters such as buffer pH, ion concentrations, and incubation temperature. 4. Ensure that the assay for the second messenger (e.g., cAMP) is validated and performing correctly. Include appropriate positive and negative controls for the assay itself. |
| Decreasing response over time (Desensitization) | 1. Prolonged exposure to this compound. 2. High concentration of this compound leading to rapid receptor downregulation. | 1. For kinetic studies, use shorter incubation times. For endpoint assays, determine the optimal stimulation time that provides a robust signal before significant desensitization occurs. 2. Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits a measurable and reproducible response. |
| Inconsistent dose-response curve | 1. Issues with serial dilutions of this compound. 2. Solvent effects at higher concentrations. 3. Cell health and viability issues. | 1. Carefully prepare serial dilutions and ensure thorough mixing at each step. 2. Maintain a constant, low percentage of the solvent (e.g., DMSO) across all concentrations. Prepare a vehicle control with the same solvent concentration.[10][11] 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay in parallel. |
Quantitative Data
Table 1: Binding Affinities (Ki) and Potencies (EC50) of this compound for Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | EC50 (cAMP Assay, nM) | Reference(s) |
| A1 | 14 | 10.2 | [1][8] |
| A2A | 20 | 17.4 - 18 | [1][2][8] |
| A2B | - | 316 - 330 | [2] |
| A3 | 6.2 | - | [1] |
| Note: Ki and EC50 values can vary depending on the experimental conditions and cell system used. |
Experimental Protocols
Protocol 1: this compound-Induced cAMP Accumulation Assay (HTRF)
This protocol provides a general framework for measuring this compound-induced cAMP accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Culture and Seeding:
-
Culture cells expressing the adenosine receptor of interest in the appropriate growth medium.
-
On the day before the assay, harvest the cells and seed them into a 96-well or 384-well white microplate at a predetermined optimal density.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of the assay, perform serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Agonist Stimulation:
-
Remove the growth medium from the cells and replace it with the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
Incubate the plate at room temperature or 37°C for a predetermined optimal time (e.g., 15-30 minutes).
-
-
Cell Lysis and HTRF Reagent Addition:
-
Lyse the cells by adding the lysis buffer provided with the HTRF cAMP assay kit.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration for each well based on a standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: [3H]-NECA Radioligand Binding Assay
This protocol describes a whole-cell radioligand binding assay to determine the binding characteristics of this compound.
-
Cell Culture and Seeding:
-
Culture cells expressing the adenosine receptor of interest.
-
Seed the cells into a 24-well or 48-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight.
-
-
Assay Preparation:
-
Prepare the binding buffer (e.g., Tris-HCl with MgCl2).
-
Prepare solutions of [3H]-NECA at various concentrations.
-
For determining non-specific binding, prepare a solution of a high concentration of a non-labeled adenosine receptor agonist or antagonist (e.g., 10 µM this compound or theophylline).
-
-
Binding Assay:
-
Wash the cell monolayers with ice-cold binding buffer.
-
To determine total binding, add the [3H]-NECA solutions at different concentrations to the wells.
-
To determine non-specific binding, add the [3H]-NECA solutions along with the high concentration of the unlabeled competitor.
-
Incubate the plates at room temperature or on ice for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Washing and Cell Lysis:
-
Rapidly wash the cells with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells by adding a lysis buffer (e.g., NaOH or SDS solution).
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]-NECA concentration.
-
Plot the specific binding against the [3H]-NECA concentration to generate a saturation curve.
-
Use non-linear regression analysis to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).
-
Visualizations
Caption: this compound signaling through Gs-coupled adenosine receptors.
Caption: Workflow for a this compound-induced cAMP accumulation assay.
Caption: A logical approach to troubleshooting inconsistent this compound responses.
References
- 1. This compound | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure to 5'-N-ethylcarboxamidoadenosine (this compound) does not affect the adenosine A2A-mediated vasodilation in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. In vitro test systems and their limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Cytotoxic Potential of NECA
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for the adenosine receptor agonist, NECA (5'-(N-ethylcarboxamido)adenosine), to induce cytotoxicity at high concentrations. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic at high concentrations?
A1: this compound is a potent, non-selective adenosine receptor agonist. Its primary biological activity is mediated through the activation of adenosine receptors (A1, A2A, A2B, and A3). While the majority of published literature focuses on its effects on cell proliferation, differentiation, and immune responses, there is limited direct evidence to suggest that this compound is inherently cytotoxic, even at high concentrations. However, it is crucial to experimentally determine the cytotoxic potential of any compound in your specific cell system, as effects can be cell-type dependent and influenced by experimental conditions. Unintended effects at high concentrations could be due to off-target activity or other factors.
Q2: I am observing decreased cell viability in my assay at high concentrations of this compound. What could be the cause?
A2: An apparent decrease in cell viability at high this compound concentrations could be due to several factors:
-
True Cytotoxicity: While not commonly reported, high concentrations of any compound can lead to off-target effects and induce cytotoxicity.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high concentrations of the solvent itself can be toxic to cells. It is essential to include a vehicle control (media with the same final concentration of the solvent) to rule this out.
-
Assay Interference: The chemical properties of this compound at high concentrations might interfere with the reagents of your viability assay (e.g., MTT, XTT). This can lead to a false positive result.
-
Cell Culture Conditions: Factors such as high cell density or nutrient depletion in the culture medium can sensitize cells to the effects of a compound.[1]
-
Contamination: Microbial contamination of your cell culture or reagents can lead to cell death, which might be incorrectly attributed to the test compound.
Q3: What are the appropriate controls to include in my this compound cytotoxicity experiment?
A3: To ensure the validity of your results, the following controls are essential:[2]
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of this compound tested.
-
Positive Control: Cells treated with a compound known to be cytotoxic to your cell line (e.g., staurosporine, doxorubicin) to ensure the assay is working correctly.
-
Medium-Only Control (Blank): Wells containing only culture medium and the assay reagents to determine the background signal.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Presence of air bubbles in wells | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Carefully inspect wells for bubbles and remove them with a sterile pipette tip if necessary.[1] |
| Low signal or absorbance value in all wells | - Low cell density- Incorrect wavelength used for measurement- Reagent degradation | - Optimize cell seeding density for your specific cell line and assay duration.- Double-check the manufacturer's protocol for the correct absorbance wavelength.- Use fresh assay reagents and store them according to the manufacturer's instructions.[1] |
| High background signal in the medium-only control | - Contamination of the culture medium or assay reagents- Reagent incompatibility with the medium | - Use fresh, sterile medium and reagents.- Consult the assay manufacturer's guide for medium compatibility. Phenol red in some media can interfere with certain assays.[2] |
| Unexpected cytotoxicity in the vehicle control | - Solvent concentration is too high- Solvent has degraded to a toxic byproduct | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).- Use a fresh, high-quality solvent. |
Experimental Protocols
Below are generalized protocols for two common cytotoxicity assays. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include all necessary controls (untreated, vehicle, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[4] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[5]
-
Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5] Measure the absorbance at approximately 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance (medium-only control) from all readings. Calculate cell viability as a percentage relative to the untreated or vehicle control.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of lost membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a portion of the supernatant from each well. Be careful not to disturb the cells.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.[6]
-
Incubation: Incubate the reaction mixture at room temperature, protected from light, for the time specified in the kit's protocol. During this incubation, LDH will catalyze a reaction that results in a colored formazan product.[6]
-
Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).[6]
-
Data Analysis: Use the absorbance readings from the untreated control (spontaneous LDH release) and a positive control for 100% lysis (maximum LDH release) to calculate the percentage of cytotoxicity for each this compound concentration.[2]
Data Presentation
This compound Receptor Affinity
This compound is a non-selective agonist for adenosine receptors. The following table summarizes its binding affinity (Ki) for human adenosine receptor subtypes. Understanding the primary targets of this compound is crucial when interpreting its biological effects.
| Receptor Subtype | Ki (nM) |
| Human A1 | 14 |
| Human A2A | 20 |
| Human A3 | 6.2 |
EC50 for human A2B is 2.4 µM.
Visualizations
Signaling Pathways
Caption: Simplified Adenosine Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: General Experimental Workflow for an In Vitro Cytotoxicity Assay.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with NECA (5'-(N-Ethylcarboxamido)adenosine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results in your experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?
A1: A non-sigmoidal, often biphasic or U-shaped, dose-response curve can be perplexing. Several factors can contribute to this observation:
-
Receptor Subtype Complexity: this compound is a non-selective agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3). These subtypes can have opposing effects on downstream signaling pathways. For instance, A2A and A2B receptors typically couple to Gs proteins to increase cyclic AMP (cAMP), while A1 and A3 receptors couple to Gi/o proteins to decrease cAMP. The observed response is the net effect of this compound's action on all expressed receptor subtypes, which can lead to complex dose-response relationships.
-
Biphasic Dose-Response: This phenomenon, also known as hormesis, is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa. This can occur due to the activation of different signaling pathways or receptor subtypes at different concentration ranges.
-
Off-Target Effects: At higher concentrations, this compound may interact with other, non-adenosine receptors or cellular targets, leading to unexpected biological responses.
-
Receptor Desensitization and Internalization: Prolonged or high-concentration exposure to an agonist like this compound can lead to receptor desensitization (uncoupling from G proteins) and internalization (removal from the cell surface), which can diminish the response at higher doses.[1][2]
Q2: I'm seeing high variability between replicate wells in my cAMP assay. What are the common causes?
A2: High variability in cAMP assays can obscure real effects. Consider these potential sources of error:
-
Cell Seeding Inconsistency: Uneven cell numbers across wells is a major contributor to variability. Ensure thorough cell mixing before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can significantly impact results. Use calibrated pipettes and proper technique.
-
Reagent Preparation and Storage: Improperly prepared or stored reagents, such as this compound or the cAMP assay components, can lead to inconsistent activity.
-
Incubation Times and Temperatures: Deviations in incubation times and temperatures can affect enzyme kinetics and cellular responses.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range, as receptor expression and signaling capacity can change with passage.
Q3: The potency (EC50) of this compound in my experiments is different from published values. Why might this be?
A3: Discrepancies in EC50 values are common and can be attributed to several factors:
-
Cell Line Differences: The expression levels of adenosine receptor subtypes and downstream signaling components can vary significantly between different cell lines, leading to different potencies.
-
Assay Conditions: The specific assay format (e.g., endpoint vs. kinetic), incubation times, temperature, and buffer composition can all influence the measured EC50.
-
Reagent Quality and Source: The purity and supplier of this compound can affect its activity.
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve can impact the calculated EC50 value.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Response at High this compound Concentrations (Biphasic Curve)
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for a biphasic dose-response to this compound.
Issue 2: No Response or Very Weak Response to this compound
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| Low or no receptor expression | Verify the expression of adenosine receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Inactive this compound | Check the expiration date and storage conditions of your this compound stock. Prepare a fresh solution and test its activity in a positive control cell line known to respond to this compound. |
| Suboptimal assay conditions | Optimize assay parameters such as cell density, incubation time, and temperature. Ensure that the assay buffer is compatible with your cells and reagents. |
| Presence of endogenous adenosine | Endogenous adenosine in the cell culture medium can desensitize receptors. Consider including adenosine deaminase (ADA) in your assay to degrade endogenous adenosine. |
| Incorrect assay readout | Ensure that the chosen assay (e.g., cAMP, calcium mobilization, cell viability) is appropriate for the predominant signaling pathway of the adenosine receptor subtypes in your cell line. |
Data Presentation
Table 1: this compound Binding Affinities (Ki) and Potencies (EC50) at Human Adenosine Receptor Subtypes
| Receptor Subtype | Ki (nM) | EC50 (nM) | Primary G-Protein Coupling |
| A1 | 14 | ~7 | Gi/o |
| A2A | 20 | ~20 | Gs |
| A2B | 2400 | ~5000 | Gs |
| A3 | 6.2 | ~25 | Gi/o |
Data compiled from various sources. Actual values may vary depending on the experimental system.
Experimental Protocols
Detailed Methodology: HTRF cAMP Assay
This protocol provides a general framework for measuring this compound-stimulated cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow
Caption: Workflow for a typical HTRF cAMP assay with this compound.
Materials:
-
Cells expressing adenosine receptors
-
White, solid-bottom 96-well or 384-well plates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into a white 96-well plate at a predetermined optimal density and incubate overnight.
-
Reagent Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.
-
Agonist Stimulation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP-cryptate reagents to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the results against the logarithm of the this compound concentration to generate a dose-response curve.
Detailed Methodology: MTT Cell Viability Assay
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cell Plating: Plate cells in a clear 96-well plate at an appropriate density and allow them to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well and calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagram
Adenosine Receptor Signaling
Activation of adenosine receptors by this compound initiates intracellular signaling cascades that are dependent on the receptor subtype and the G protein to which it couples.
Caption: Simplified signaling pathways of adenosine receptors upon this compound binding.
References
Technical Support Center: Working with NECA (5'-N-ethylcarboxamidoadenosine)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NECA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a non-selective agonist?
This compound (5'-N-ethylcarboxamidoadenosine) is a potent synthetic analog of adenosine that acts as an agonist at all four adenosine receptor subtypes (A1, A2A, A2B, and A3). It is considered non-selective because it binds to these receptors with high affinity, although there are some differences in potency among the subtypes.[1][2][3] This broad activity profile makes it a useful tool for studying the overall effects of adenosine receptor activation, but it also presents a challenge when trying to isolate the effects of a single receptor subtype.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
Proper preparation and storage are critical for reproducible results.
-
Solubility: this compound is soluble in organic solvents like DMSO (up to 40-50 mM), dimethyl formamide (approx. 25 mg/ml), and ethanol (approx. 2 mg/ml).[3][4] For aqueous solutions, it is soluble in PBS (pH 7.2) at approximately 10 mg/ml; however, storing aqueous solutions is not recommended.[4]
-
Stock Solution Preparation (DMSO): To prepare a stock solution, dissolve the solid this compound in fresh, high-quality DMSO.[4][5] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
-
Storage:
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] For in vitro experiments, further dilutions from the stock solution into aqueous buffers or cell culture media should be made immediately before use.[4]
Q3: Can this compound impact cell viability? What should I watch out for?
Yes, this compound can affect cell viability, and the outcome is often cell-type dependent. For example, in some human ovarian cancer cell lines (CAOV-4 and OVCAR-3), this compound has been shown to reduce cell proliferation and induce apoptosis in a dose-dependent manner.[6] Conversely, in other contexts, it has been shown to promote cell proliferation.[7] Therefore, it is crucial to perform a dose-response analysis to determine the effect of this compound on the viability of your specific cell model before proceeding with functional assays.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in my dose-response curve.
Anomalies in dose-response curves are a common issue. Here are several factors to consider:
-
Non-Selective Receptor Activation: Because this compound activates multiple adenosine receptor subtypes, the observed dose-response curve may be a composite of different signaling pathways that could have opposing effects. For example, A1 and A3 receptor activation often leads to a decrease in intracellular cAMP, while A2A and A2B activation increases it.[3][8]
-
Receptor Desensitization (Tachyphylaxis): Rapid and repeated exposure to a high concentration of an agonist like this compound can lead to receptor desensitization, a phenomenon where the cellular response diminishes over time.[9] This can result in a plateau or even a decrease in response at higher concentrations.
-
Curve Fitting Issues: Ensure your curve fitting model is appropriate. Standard four-parameter logistic models assume a symmetrical curve, which may not always be the case.[10] Also, verify that the top and bottom plateaus of the curve are well-defined by your data points; otherwise, the calculated EC50/IC50 values may be inaccurate.[10]
-
Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the experimental readout. A vehicle-only control is essential.[11]
Experimental Protocol: General Cell-Based Assay
This protocol provides a general framework for assessing the effect of this compound on a cellular response (e.g., cAMP production or cytokine release).
-
Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere and stabilize overnight under standard culture conditions.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in your assay buffer or serum-free media to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 pM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with a warm assay buffer (e.g., PBS or HBSS).
-
Add the prepared this compound dilutions to the respective wells. Include a "vehicle control" group that receives only the assay buffer with the highest equivalent concentration of DMSO.
-
-
Incubation: Incubate the plate at 37°C for the desired period (this should be optimized for your specific assay, e.g., 15-30 minutes for cAMP assays).
-
Assay Readout: Following incubation, lyse the cells (if necessary for the assay) and proceed with the detection method (e.g., ELISA, HTRF, or reporter gene assay) to measure the response.
-
Data Analysis: Plot the response against the logarithm of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the EC50.[10][12]
Data & Visualization
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound at Human Adenosine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Potency (EC50) |
| A1 | 14 nM | - |
| A2A | 20 nM | - |
| A2B | - | 2.4 µM[2] / 3.1 µM[3] |
| A3 | 6.2 nM[2] | - |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors at equilibrium. EC50 is the concentration that provokes a response halfway between the baseline and maximum effect.[13]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 40 - 62 mg/mL[5] |
| Dimethyl formamide (DMF) | ~25 mg/mL[4] |
| Ethanol | ~2 mg/mL[4] |
| PBS (pH 7.2) | ~10 mg/mL[4] |
Diagrams and Workflows
Caption: General experimental workflow for a this compound dose-response assay.
Caption: Simplified signaling pathways activated by this compound.
Caption: Troubleshooting decision tree for unexpected this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Adenosine Receptor Agonist, this compound [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. GraphPad Prism 10 Curve Fitting Guide - Troubleshooting fits of dose-response curves [graphpad.com]
- 11. youtube.com [youtube.com]
- 12. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Ensuring the stability of NECA during long-term experiments
Welcome to the technical support center for ensuring the stability of 5'-N-Ethylcarboxamidoadenosine (NECA) during long-term experiments. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to maintain the integrity of this compound throughout your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term stability, solid this compound should be stored at -20°C or -80°C. Under these conditions, it can remain stable for years.
Q2: How should I prepare this compound stock solutions?
A2: this compound is soluble in several organic solvents and aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. Prepare high-concentration stock solutions in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in solutions with a pH between 6.8 and 7.4.[1] At more extreme acidic or basic pH values, this compound is susceptible to hydrolysis.
Q4: How stable is this compound in cell culture media?
A4: this compound's stability in cell culture media can be influenced by the media's composition, pH, and the presence of serum. It is advisable to prepare fresh dilutions of this compound in media for each experiment or to assess its stability in your specific media over the duration of your experiment.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is not recommended to repeatedly freeze and thaw this compound stock solutions. This can lead to degradation of the compound. It is best practice to prepare small, single-use aliquots of your stock solution.
Q6: How can I detect this compound degradation in my experiments?
A6: Degradation of this compound can be monitored by High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of intact this compound from its potential degradation products.
Troubleshooting Guide
This section addresses common issues encountered during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced biological activity of this compound over time. | This compound degradation in the working solution or cell culture media. | 1. Prepare fresh this compound dilutions for each experiment. 2. Check the pH of your cell culture media and buffers; ensure it is within the optimal range for this compound stability (pH 6.8-7.4). 3. Perform a stability study of this compound in your specific experimental conditions using HPLC. |
| Precipitation of this compound upon dilution in aqueous buffer or media. | Low solubility of this compound in the final solvent. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and helps maintain this compound solubility. 2. Prepare intermediate dilutions in a solvent compatible with both the stock and final solutions. 3. Gently warm the solution or use sonication to aid dissolution, but be cautious of potential thermal degradation. |
| Variability in experimental results between different batches of this compound. | Differences in the purity or stability of this compound batches. | 1. Always purchase this compound from a reputable supplier and obtain a certificate of analysis. 2. Perform a quality control check on new batches, such as measuring its activity in a standard assay, before use in critical experiments. |
| Loss of this compound activity after prolonged incubation in cell culture. | Enzymatic degradation by cellular components or instability in the complex media. | 1. Consider the presence of enzymes in serum or cell lysates that may metabolize this compound. 2. If possible, use a serum-free media or a heat-inactivated serum. 3. Replenish this compound-containing media at regular intervals during long-term experiments. |
Quantitative Data Summary
The following tables summarize key data related to this compound's properties and stability.
Table 1: this compound Solubility
| Solvent | Solubility |
| DMSO | ≥ 14 mg/mL |
| DMF | ≥ 25 mg/mL |
| Ethanol | ≥ 2 mg/mL |
| PBS (pH 7.2) | ≥ 10 mg/mL |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Estimated Stability |
| Solid (Powder) | -20°C | ≥ 4 years |
| Stock Solution (in DMSO) | -20°C | Up to 1 year (in aliquots) |
| Stock Solution (in DMSO) | -80°C | Up to 2 years (in aliquots) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief, gentle warming (e.g., 37°C for 5-10 minutes) may be used if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
At specified time points during your experiment, collect samples from your this compound-containing solutions.
-
If necessary, dilute the samples to fall within the range of the standard curve.
-
Inject the samples onto the HPLC system.
-
Quantify the peak area corresponding to this compound to determine its concentration. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
-
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound activity issues.
References
Validation & Comparative
What are the key differences between NECA and other nonselective adenosine agonists?
For researchers and professionals in drug development, understanding the nuanced differences between various adenosine receptor agonists is critical for designing targeted and effective therapeutic strategies. This guide provides a detailed comparison of 5'-N-Ethylcarboxamidoadenosine (NECA), a widely used nonselective adenosine agonist, with other key players in the field. We will delve into their receptor binding affinities, functional potencies, and the downstream signaling pathways they modulate, supported by experimental data and protocols.
Key Differences in Receptor Binding and Potency
This compound is renowned for its high affinity across multiple adenosine receptor subtypes (A1, A2A, A2B, and A3).[1][2] This non-selectivity, while useful in some experimental contexts, contrasts with other agonists that exhibit varying degrees of receptor preference. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound compared to the endogenous ligand adenosine and several subtype-selective agonists. This quantitative data is crucial for selecting the appropriate agonist for a given research question.
Table 1: Comparison of Binding Affinities (Ki, nM) at Human Adenosine Receptor Subtypes
| Agonist | A1 Receptor | A2A Receptor | A2B Receptor (EC50, μM) | A3 Receptor |
| This compound | 14[1][2] | 20[1][2] | 2.4[1][2] | 6.2[1][2] |
| Adenosine | ~170 | ~4100 | ~24 | ~480 |
| CGS-21680 (A2A selective) | >1000 | 27 | 89 | 2400[3] |
| R-PIA (A1 selective) | 1.1 | 290 | >100 | 480 |
| IB-MECA (A3 selective) | 330 | 1200 | >100 | 0.27[3] |
| BAY 60-6583 (A2B selective) | >10 | >10 | 0.003 | >10 |
Note: Data is compiled from various sources and experimental conditions may vary. Ki values represent the concentration of the ligand that will bind to half of the receptors at equilibrium. EC50 values for the A2B receptor are often reported from functional assays due to its low affinity.
Table 2: Comparison of Functional Potency (EC50, nM) in cAMP Assays
| Agonist | Cell Line | Receptor Target | EC50 (nM) |
| This compound | hA2B HEK 293 | A2B | 4.5[2] |
| This compound | CHO-K1-A3R | A3 | 132[4] |
| CGS-21680 | hA2B HEK 293 | A2B | 410[2] |
| 2-CI-IB-MECA | HEK 293T | A3 | 30.5-39.0[5] |
Note: EC50 values represent the concentration of an agonist that gives half of the maximal response.
As the data illustrates, this compound is a potent agonist at A1, A2A, and A3 receptors, with a somewhat lower potency at the A2B receptor.[1][2] In contrast, agonists like CGS-21680, R-PIA, and IB-MECA demonstrate significant selectivity for the A2A, A1, and A3 receptors, respectively. The endogenous ligand, adenosine, generally exhibits lower affinity across all receptor subtypes compared to these synthetic analogs.
Downstream Signaling Pathways
Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects by activating distinct intracellular signaling cascades.[6][7] The choice of agonist can have profound effects on the downstream cellular response.
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[5] In some instances, they can also couple to Gq to activate the phospholipase C (PLC) pathway.[5][8]
-
A2A and A2B Receptors: These receptors primarily couple to Gs proteins, which stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[5]
-
MAPK Pathways: All four adenosine receptor subtypes have been shown to modulate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, which play crucial roles in cell proliferation, differentiation, and inflammation.[5]
This compound, being nonselective, will activate all of these pathways to varying degrees depending on the receptor expression profile of the target cells. This can lead to complex and sometimes opposing physiological effects. For instance, activation of A1 receptors can be cardioprotective, while A2A receptor activation can have potent anti-inflammatory effects.
Caption: Canonical signaling pathways of adenosine receptors.
Experimental Protocols
Accurate characterization of adenosine agonists relies on standardized and well-documented experimental protocols. Below are outlines for two fundamental assays used to determine the binding affinity and functional potency of these compounds.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest.
-
Radioligand (e.g., [3H]CGS21680 for A2A receptors).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled agonist like this compound).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or buffer. For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for adenosine receptors.
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest.
-
Test compound (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
For Gi-coupled receptors (A1, A3), stimulate the cells with forskolin to increase basal cAMP levels.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value from the curve.
Caption: A typical experimental workflow for agonist characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 7. Adenosine Receptors [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Decoding NECA's Action: A Researcher's Guide to Adenosine Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of pharmacological tools is paramount. 5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent and widely used adenosine receptor agonist. However, its non-selective nature, activating all four adenosine receptor subtypes (A1, A2A, A2B, and A3), presents a challenge in dissecting its specific physiological effects. This guide provides a comprehensive comparison of selective antagonists used to elucidate this compound's mechanism of action, supported by experimental data and detailed protocols.
The Role of Selective Antagonists in Defining this compound's Effects
To isolate the contribution of a specific adenosine receptor subtype to the observed effects of this compound, researchers employ selective antagonists. These compounds compete with this compound for binding to a particular receptor subtype, thereby blocking its downstream signaling. By observing the attenuation or complete reversal of a this compound-induced response in the presence of a selective antagonist, the involvement of that specific receptor can be confirmed.
A typical experimental workflow involves treating the biological system (cells, tissues, or whole organisms) with a selective antagonist prior to stimulation with this compound and then measuring a relevant physiological or biochemical response.
Figure 1: A generalized experimental workflow for confirming this compound's mechanism of action using receptor antagonists.
Comparative Analysis of Selective Adenosine Receptor Antagonists
The selection of an appropriate antagonist is critical and depends on its affinity (Ki) and selectivity for the target receptor subtype. A lower Ki value indicates a higher binding affinity. The following table provides a comparative summary of commonly used selective antagonists.
| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Primary Target |
| DPCPX | 0.45 | 360 | >10,000 | >10,000 | A1 |
| SCH-58261 | 287 | 0.6 | >5,000 | >10,000 | A2A |
| PSB 603 | >10,000 | 2,700 | 52 | >10,000 | A2B |
| MRS 1754 | >10,000 | >50,000 | 1.13 | >10,000 | A2B |
| VUF 5574 | >10,000 | >10,000 | >10,000 | 4.03 | A3 |
Note: Ki values can vary depending on the radioligand and experimental conditions used.
Adenosine Receptor Signaling Pathways
This compound's activation of different adenosine receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is essential for selecting appropriate functional assays and interpreting the results. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (camp), as well as modulation of other effectors like ion channels and phospholipase C. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.
Figure 2: Simplified signaling pathways of adenosine receptors upon activation by this compound.
Experimental Protocols
To confirm the specific receptor subtype mediating a this compound-induced effect, various functional assays can be employed. Below are example protocols for commonly used assays.
Protocol 1: Cyclic AMP (cAMP) Accumulation Assay
This assay is ideal for investigating the involvement of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) receptors.
-
Cell Culture: Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate and culture overnight.
-
Antagonist Pre-treatment: Wash the cells with serum-free media and pre-incubate with the selected selective antagonist (e.g., 1 µM SCH-58261 for A2A) or vehicle for 30 minutes at 37°C.
-
This compound Stimulation: Add varying concentrations of this compound to the wells. For Gi-coupled receptors, co-stimulation with an adenylyl cyclase activator like forskolin is necessary to measure the inhibition of cAMP production. Incubate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot dose-response curves for this compound in the presence and absence of the antagonist. A rightward shift in the EC50 value of this compound in the presence of an A2A/A2B antagonist, or a rescue of forskolin-stimulated cAMP levels with an A1/A3 antagonist, confirms the involvement of the respective receptor.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay is suitable for investigating receptors that can couple to Gq proteins (A1, A2B, A3), leading to an increase in intracellular calcium.
-
Cell Loading: Plate cells in a black, clear-bottom multi-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Pre-treatment: Add the selective antagonist (e.g., 1 µM PSB 603 for A2B) or vehicle to the wells and incubate for 15-30 minutes.
-
This compound Stimulation and Measurement: Use a fluorescence plate reader with an injection system to add this compound to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response to this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced calcium flux by the antagonist indicates receptor-specific signaling.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be downstream of all adenosine receptor subtypes.
-
Cell Culture and Serum Starvation: Plate cells and grow to near confluence. Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: Pre-incubate the cells with the selective antagonist or vehicle for 30-60 minutes.
-
This compound Stimulation: Stimulate the cells with this compound for 5-15 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal. A reduction in this compound-stimulated p-ERK1/2 levels in the presence of an antagonist confirms the involvement of the targeted receptor.
By employing a systematic approach using selective antagonists in conjunction with appropriate functional assays, researchers can confidently and accurately dissect the complex pharmacology of this compound and attribute its diverse effects to the activation of specific adenosine receptor subtypes. This detailed understanding is crucial for the development of more selective and targeted therapeutics.
A Cross-Species Comparative Analysis of NECA's Potency and Efficacy at Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and efficacy of 5'-(N-Ethylcarboxamido)adenosine (NECA), a non-selective adenosine receptor agonist, across various species. The data presented herein has been compiled from a variety of experimental sources to facilitate a deeper understanding of this compound's pharmacological profile at the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.
Quantitative Comparison of this compound's Potency and Efficacy
The following tables summarize the binding affinity (Ki) and functional potency (EC₅₀) of this compound at human, rat, mouse, guinea pig, and porcine adenosine receptors. Efficacy (Eₘₐₓ), where available, is also presented. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, tissues, and cell lines used.
Table 1: Potency and Efficacy of this compound at Human Adenosine Receptors
| Receptor Subtype | Parameter | Value (nM) | Cell Line / Tissue |
| A₁ | Ki | 14 | Recombinantly expressed in CHO cells |
| A₂ₐ | Ki | 20 | Recombinantly expressed in CHO cells |
| EC₅₀ | 27.5 | HiTSeeker ADORA2A Cell Line (cAMP assay)[1] | |
| A₂ₑ | EC₅₀ | 2400 | Recombinantly expressed in CHO cells[2] |
| A₃ | Ki | 6.2 | Recombinantly expressed in CHO cells[2] |
Table 2: Potency and Efficacy of this compound at Rat Adenosine Receptors
| Receptor Subtype | Parameter | Value (nM) | Cell Line / Tissue |
| A₁ | Ki | 7.9 | Brain membranes |
| A₂ₐ | Ki | 12.4 | Brain striatum |
| EC₅₀ | 6.5 (High affinity), 26 (Low affinity) | PC12 cell membranes[3] | |
| A₂ₑ | KD | 532 | Recombinant A₂ₑAR membranes |
| A₃ | Ki | - | Data not readily available |
Table 3: Potency and Efficacy of this compound at Mouse Adenosine Receptors
| Receptor Subtype | Parameter | Value (nM) | Cell Line / Tissue |
| A₁ | Ki | - | Data not readily available |
| A₂ₐ | Ki | - | Data not readily available |
| A₂ₑ | KD | 465 | Recombinant A₂ₑAR membranes |
| A₃ | Ki | - | Data not readily available |
Table 4: Potency and Efficacy of this compound at Guinea Pig Adenosine Receptors
| Receptor Subtype | Parameter | Value (nM) | Tissue |
| A₁/A₂ | EC₅₀ | 100 | Bronchi (inhibition of e-NC contraction) |
| A₁/A₂ | EC₅₀ | 16.2 | Ileum (inhibition of acetylcholine release)[4] |
| A₁ | EC₅₀ | 30 | Atria (negative inotropic effect) |
| A₁ | EC₅₀ | 100 | Papillary muscles (in the presence of isoprenaline) |
Table 5: Potency and Efficacy of this compound at Porcine Adenosine Receptors
| Receptor Subtype | Parameter | Value (nM) | Tissue |
| A₂ₐ | EC₅₀ | 71.8 | Coronary arteries (vasorelaxation) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for a radioligand binding assay and a functional cAMP assay, commonly used to characterize the interaction of ligands like this compound with adenosine receptors.
Radioligand Binding Assay Protocol (Competition)
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.
-
Membrane Preparation:
-
Homogenize tissues or cultured cells expressing the target adenosine receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a final volume of 200 µL, combine the following in assay tubes:
-
50 µL of cell membrane preparation.
-
50 µL of a known concentration of a suitable radioligand (e.g., [³H]CGS 21680 for A₂ₐ receptors).
-
50 µL of increasing concentrations of the unlabeled test compound (this compound).
-
For determination of non-specific binding, use a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM this compound).[4]
-
-
Incubate the mixture at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[4]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Functional Assay Protocol (cAMP Accumulation Assay for Gs-Coupled Receptors)
This protocol describes a method to measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist like this compound at Gs-coupled adenosine receptors (A₂ₐ and A₂ₑ) by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
-
Cell Culture and Seeding:
-
Culture cells stably or transiently expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Add increasing concentrations of the agonist (this compound) to the wells.
-
Incubate for a specified time (e.g., 20 minutes) at 37°C to stimulate cAMP production.[5]
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or other detection technologies.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for determining agonist potency.
References
- 1. innoprot.com [innoprot.com]
- 2. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays at human and rat A2A adenosine receptors [bio-protocol.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Comparative Analysis of NECA's Effects in Different Cell Lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
5'-(N-Ethylcarboxamido)adenosine (NECA) is a potent, non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Its widespread use in research is a testament to its ability to elicit diverse cellular responses, making it a valuable tool for studying adenosine receptor signaling. However, the effects of this compound are highly dependent on the specific cell line and the repertoire of adenosine receptors and signaling proteins it expresses. This guide provides a comparative analysis of this compound's effects across various cell lines, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Quantitative Analysis of this compound's Potency and Affinity
The potency (EC50) and binding affinity (Ki) of this compound vary significantly across different cell lines and receptor subtypes. This variability underscores the importance of selecting an appropriate cell model for studying specific adenosine receptor-mediated effects. The following table summarizes key quantitative data for this compound in several commonly used cell lines.
| Cell Line | Receptor(s) Expressed | Assay Type | Parameter | Value | Reference(s) |
| CHO (Chinese Hamster Ovary) | Recombinant human A1 | cAMP Accumulation (inhibition) | EC50 | 10.2 nM | [1] |
| Recombinant human A2A | cAMP Accumulation | EC50 | 12.58 nM, 18 nM, 40 nM, 45 nM | [1][2] | |
| Recombinant human A2B | cAMP Accumulation | EC50 | 3.1 µM | [3] | |
| Recombinant human A3 | GTPγS Binding | EC50 | 63 nM | [1] | |
| HEK293 (Human Embryonic Kidney) | Endogenous A2A and A2B | cAMP Accumulation | EC50 | 4.5 nM | [4] |
| Recombinant human A2A | Radioligand Displacement ([3H]CGS21680) | Ki | 20 nM | [5] | |
| Human Neutrophils | Endogenous A1, A2A, A2B | Apoptosis Inhibition | EC50 | 7.1 nM | [6] |
| Endogenous A2A and A2B | cAMP Accumulation | EC50 | 147 nM | [4] | |
| Human Lymphocytes | Endogenous A2A and A2B | cAMP Accumulation | EC50 | 220 nM | [4] |
| Porcine Coronary Artery Smooth Muscle Cells | Endogenous A2A and A2B | Relaxation | EC50 | 16.8 nM | [7] |
Key Signaling Pathways Activated by this compound
This compound's activation of adenosine receptors triggers a cascade of intracellular signaling events. The primary pathways include the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38. In certain cellular contexts, this compound can also induce the mobilization of intracellular calcium.
Adenosine Receptor Signaling Overview
The following diagram illustrates the general signaling pathways initiated by the activation of the four adenosine receptor subtypes. A2A and A2B receptors primarily couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. Conversely, A1 and A3 receptors typically couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP levels. All four receptor subtypes have been shown to modulate MAPK pathways.[8] A2B and A3 receptors can also couple to Gq proteins, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[8]
Caption: General adenosine receptor signaling pathways.
Experimental Workflow: cAMP Accumulation Assay
A common method to assess the functional consequence of A2A and A2B receptor activation is to measure the intracellular accumulation of cAMP. The following diagram outlines a typical workflow for a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Caption: Workflow for a cAMP accumulation HTRF assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are protocols for three key assays used to characterize the effects of this compound.
cAMP Accumulation Assay (HTRF)
This protocol is a general guideline for a competitive immunoassay to measure cAMP levels.
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
cAMP HTRF assay kit (containing cell lysis buffer, Eu-cryptate labeled anti-cAMP antibody, and d2 labeled cAMP)
-
White, opaque 96-well microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified CO2 incubator.
-
This compound Stimulation:
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., cell culture medium or HBSS) to achieve the desired final concentrations.
-
Carefully remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (buffer without this compound).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis:
-
Aspirate the this compound-containing medium.
-
Add the lysis buffer provided in the HTRF kit to each well.
-
Incubate at room temperature for 30 minutes with gentle shaking.
-
-
HTRF Reaction:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions by mixing the Eu-cryptate labeled anti-cAMP antibody and the d2 labeled cAMP.
-
Add the HTRF reagent mixture to each well of the 96-well plate containing the cell lysates.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Western Blot for ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) as a measure of MAPK pathway activation.[9][10][11][12][13]
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for the desired time (typically 5-15 minutes for ERK activation).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify the band intensities and express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Intracellular Calcium Mobilization Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Cells of interest
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye will depend on the specific reagent and cell type. Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
-
Cell Washing:
-
Carefully remove the dye loading solution and wash the cells gently with HBSS to remove any extracellular dye.
-
Add fresh HBSS to each well.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye, taking readings every 1-2 seconds.
-
Establish a baseline fluorescence reading for a short period.
-
Inject a solution of this compound into the wells to achieve the desired final concentration.
-
Continue to record the fluorescence for several minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
The peak fluorescence response can be plotted against the this compound concentration to generate a dose-response curve.
-
Conclusion
The cellular response to this compound is multifaceted and highly context-dependent. A thorough understanding of the specific adenosine receptor subtypes expressed in a given cell line, coupled with the use of well-defined experimental protocols, is essential for accurately interpreting the effects of this versatile agonist. This guide provides a framework for the comparative analysis of this compound's actions, offering quantitative data, signaling pathway diagrams, and detailed methodologies to support future research in the field of adenosine receptor biology and pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Adenosine Receptor Agonist, this compound [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Adenosine A2a receptor activation delays apoptosis in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of p38-mitogen-activated protein kinase in adenosine receptor-mediated relaxation of coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. ERK1/2 phosphorylation assay [bio-protocol.org]
- 12. Western blot analysis of phosphorylated ERK1/2 expression and PAR formation [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to NECA's Downstream Signaling Across Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling pathways activated by the non-selective adenosine receptor agonist, 5'-N-Ethylcarboxamidoadenosine (NECA), across the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information presented is supported by experimental data to aid in the design and interpretation of studies involving this potent and widely used research tool.
Quantitative Comparison of this compound Activity at Adenosine Receptor Subtypes
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound for each human adenosine receptor subtype. These values highlight the different potencies with which this compound activates each receptor, a crucial factor in understanding its diverse physiological effects.
| Receptor Subtype | G-protein Coupling | This compound Binding Affinity (Ki) | This compound Functional Potency (EC50) | Primary Signaling Pathway |
| A1 | Gi/o | 14 nM | ~10-20 nM (cAMP inhibition) | Inhibition of Adenylyl Cyclase |
| A2A | Gs | 20 nM | ~20-50 nM (cAMP accumulation) | Stimulation of Adenylyl Cyclase |
| A2B | Gs/q | 2.4 µM | 2.4 - 15 µM (cAMP accumulation) | Stimulation of Adenylyl Cyclase, PLC activation |
| A3 | Gi/o/q | 6.2 nM | ~5-15 nM (cAMP inhibition) | Inhibition of Adenylyl Cyclase, PLC activation |
Downstream Signaling Pathways Activated by this compound
This compound's activation of the four adenosine receptor subtypes leads to the modulation of several key intracellular signaling cascades. The primary pathways and their key downstream effectors are detailed below and illustrated in the accompanying diagrams.
A1 Receptor Signaling
Primarily coupled to Gi/o proteins, the activation of the A1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.
A2A Receptor Signaling
Activation of the Gs-coupled A2A receptor by this compound stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP levels and subsequent activation of PKA. This pathway is pivotal in mediating many of the anti-inflammatory and vasodilatory effects of adenosine. Furthermore, A2A receptor activation can lead to the phosphorylation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) cascade. Some studies have also suggested a link to the PI3K/Akt/mTOR pathway.
A2B Receptor Signaling
The A2B receptor is unique in its dual coupling to both Gs and Gq proteins. This compound, acting as an agonist, can therefore stimulate both adenylyl cyclase to increase cAMP and activate Phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates Protein Kinase C (PKC). This dual signaling capacity allows for a complex and cell-type-specific response to this compound.
A3 Receptor Signaling
Similar to the A1 receptor, the A3 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, the A3 receptor can also couple to Gq proteins, activating the PLC pathway and subsequent calcium mobilization, adding another layer of complexity to its signaling profile. This compound is a full agonist at the human A3 receptor.
Experimental Protocols
To facilitate the investigation of this compound's downstream effects, detailed protocols for key assays are provided below.
Measurement of Intracellular cAMP Levels (HTRF Assay)
This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay for the quantification of intracellular cAMP.
Materials:
-
Cells expressing the adenosine receptor subtype of interest
-
White, low-volume 384-well assay plates
-
This compound
-
Forskolin (for studying Gi-coupled receptors)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a white, low-volume 384-well plate at a density optimized for your cell line and allow them to adhere overnight.
-
Stimulation:
-
For Gs-coupled receptors (A2A, A2B): Aspirate the culture medium and add this compound at various concentrations in a suitable assay buffer. Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptors (A1, A3): Aspirate the culture medium and add this compound at various concentrations in the presence of a constant concentration of forskolin (e.g., 1-10 µM) to stimulate basal cAMP production. Incubate for 30 minutes at room temperature.
-
-
Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF kit.
-
Reagent Addition: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate) to the lysate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader using the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and determine the cAMP concentration based on a standard curve.
Measurement of ERK1/2 Phosphorylation (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation.
Materials:
-
Cells expressing the adenosine receptor subtype of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-24 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with various concentrations of this compound for a predetermined time (typically 5-15 minutes).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
This guide provides a foundational understanding of this compound's signaling through the four adenosine receptor subtypes. The provided protocols and diagrams are intended to serve as a starting point for researchers to further explore the intricate and cell-type-specific signaling networks regulated by this versatile agonist.
A review of studies comparing NECA with selective adenosine receptor agonists
An in-depth analysis of the binding and functional properties of the non-selective agonist NECA compared to selective agonists for the A1, A2A, A2B, and A3 adenosine receptor subtypes.
This guide provides a comprehensive comparison of the widely used, non-selective adenosine receptor agonist, 5'-(N-Ethylcarboxamido)adenosine (this compound), with a range of selective agonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). For researchers and professionals in drug development, understanding the nuances of agonist affinity, potency, and selectivity is paramount for designing targeted therapeutic strategies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the associated signaling pathways and workflows.
Quantitative Comparison of Agonist Affinity and Potency
The following tables present a summary of the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound alongside representative selective agonists for each adenosine receptor subtype. These values are critical for understanding the relative selectivity and efficacy of these compounds.
Table 1: Comparison of Agonists for the A1 Adenosine Receptor (Gi-coupled)
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - cAMP Inhibition | Selectivity |
| This compound | 14 | 10 | Non-selective |
| CPA (N6-Cyclopentyladenosine) | 0.8 | 25 | A1-selective |
| R-PIA ((R)-N6-Phenylisopropyladenosine) | 1.2 | 50 | A1-selective |
Table 2: Comparison of Agonists for the A2A Adenosine Receptor (Gs-coupled)
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Stimulation | Selectivity |
| This compound | 20 | 200 | Non-selective |
| CGS21680 | 27 | 220 | A2A-selective |
| Regadenoson | 130 | 6.4 | A2A-selective |
Table 3: Comparison of Agonists for the A2B Adenosine Receptor (Gs-coupled)
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Stimulation | Selectivity |
| This compound | 2400 | 5400 | Non-selective |
| BAY 60-6583 | 114 | 6.1 (in overexpressing cells) | A2B-selective (partial agonist) |
Table 4: Comparison of Agonists for the A3 Adenosine Receptor (Gi-coupled)
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) - cAMP Inhibition | Selectivity |
| This compound | 6.2 | 30 | Non-selective |
| IB-MECA | 1.1 | 50 | A3-selective |
| Cl-IB-MECA | 0.34 | 25 | A3-selective |
Experimental Protocols
The quantitative data presented above are typically generated using two key in vitro assays: radioligand binding assays to determine affinity and adenylyl cyclase (cAMP) assays to determine functional potency.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]CPA for A1, [3H]CGS21680 for A2A, [3H]PSB-603 for A2B, or [125I]AB-MECA for A3).
-
Unlabeled this compound and selective agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand (this compound or a selective agonist).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP Accumulation) Assay
This functional assay measures the ability of an agonist to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors) the production of cyclic AMP (cAMP).
Materials:
-
Whole cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).
-
This compound and selective agonists.
-
Assay medium (e.g., DMEM).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptor assays to stimulate basal cAMP levels).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor. For Gi-coupled receptor assays, also add forskolin.
-
Agonist Stimulation: Add varying concentrations of the agonist (this compound or a selective agonist) to the wells and incubate for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. The EC50 (for stimulation) or IC50 (for inhibition) is determined from this curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.
Safety Operating Guide
Proper Disposal Procedures for NECA (5'-N-Ethylcarboxamidoadenosine)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of NECA (5'-N-Ethylcarboxamidoadenosine), a potent adenosine receptor agonist. Adherence to these procedures is critical due to the chemical's hazardous properties, including its potential toxicity.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety information outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves that have been inspected for integrity before use.
-
Eye Protection: Use tightly fitting safety goggles with side-shields.
-
Protective Clothing: Fire- or flame-resistant and impervious clothing is recommended.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust, mists, or vapors.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste management facility. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Waste Collection:
-
Collect all waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, contaminated PPE), in a dedicated, suitable, and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Remove all sources of ignition and use non-sparking tools for cleanup.
-
For dry spills, carefully collect the material without generating dust.
-
For wet spills, absorb the material with an inert substance.
-
Place all collected spill material into a sealed, labeled container for hazardous waste disposal.
-
-
Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Do not rinse the containers into the sink.
-
Seal and label the empty containers for collection by a licensed chemical waste disposal service.
-
-
Arranging for Disposal:
-
The collected hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the this compound waste in accordance with all applicable local, state, and federal regulations.[1]
-
Prohibited Disposal Methods
-
DO NOT discharge this compound or its solutions into drains or sewers.[1]
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so according to established and validated protocols.
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for drain disposal, are provided in the available safety documentation, as sewer disposal is prohibited. The primary hazard statement indicates that this compound is fatal if swallowed.[1]
| Hazard Statement | Precautionary Statement |
| H300: Fatal if swallowed[1] | P264: Wash hands and skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P405: Store locked up.P501: Dispose of contents/container to an appropriate treatment and disposal facility.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling NECA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like 5'-N-Ethylcarboxamidoadenosine (NECA). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound, a nonselective adenosine receptor agonist, is a valuable tool in research. However, its potent biological activity necessitates careful handling to minimize exposure and ensure the integrity of experiments. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the required PPE, compiled from safety data sheets (SDS).
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses/Goggles | Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 requirements for chemical splash protection.[1] |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand | Chemical-resistant Gloves | Impermeable and resistant to the product. Nitrile or neoprene gloves are generally suitable.[2] |
| Body | Laboratory Coat | Long-sleeved to prevent skin exposure. |
| Protective Clothing | Additional protection may be required based on the scale of the operation. | |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if working with powders outside of a fume hood or if there is a risk of aerosol generation.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Preparation: Before starting, ensure you are wearing all the required PPE as detailed in the table above. All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need 3.08 mg of this compound for every 1 mL of DMSO.
-
Dissolving: Add the weighed this compound powder to an appropriate sterile, amber vial to protect it from light. Add the calculated volume of high-purity DMSO.
-
Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in a clearly labeled, sealed container. Properly stored, this compound solutions in DMSO are stable for extended periods.
This compound's Mechanism of Action: Adenosine Receptor Signaling
This compound is a non-selective agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct downstream signaling cascades.
Adenosine Receptor Signaling Pathway
Caption: this compound activates distinct G-protein signaling pathways via adenosine receptors.
Disposal Plan: Ensuring a Safe and Compliant Laboratory
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
Disposal Procedure:
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("5'-N-Ethylcarboxamidoadenosine"), and the concentration.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and documentation.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their studies, contributing to the advancement of science while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
